6-Phenylhex-5-en-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(E)-6-phenylhex-5-en-2-ol |
InChI |
InChI=1S/C12H16O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,6,8-11,13H,5,7H2,1H3/b10-6+ |
InChI Key |
LRZPIGKETDANGW-UXBLZVDNSA-N |
Isomeric SMILES |
CC(CC/C=C/C1=CC=CC=C1)O |
Canonical SMILES |
CC(CCC=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Properties of 6-Phenylhex-5-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides a detailed overview of the known and predicted physicochemical properties of 6-Phenylhex-5-en-2-ol. Due to the limited availability of experimental data for this specific compound in public databases, this guide combines computational predictions with general experimental methodologies relevant to its structural class. This paper aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Introduction
This compound is an unsaturated secondary alcohol containing a phenyl group. Its structure suggests potential applications in fragrance chemistry, as a synthetic intermediate in organic chemistry, and as a scaffold for the development of novel bioactive molecules. A thorough understanding of its physicochemical properties is paramount for any research and development endeavor. This guide provides a summary of these properties, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.
Physicochemical Properties
A comprehensive search of scientific literature and chemical databases did not yield experimentally determined physicochemical data for this compound. Therefore, the following table summarizes computationally predicted properties. These values are estimations and should be confirmed by experimental analysis.
| Property | Predicted Value | Unit | Prediction Method |
| Molecular Formula | C₁₂H₁₆O | - | - |
| Molecular Weight | 176.26 | g/mol | - |
| XLogP3 | 2.9 | - | Computational LogP |
| Boiling Point | ~ 250-260 | °C | Estimation |
| Density | ~ 0.95-1.05 | g/cm³ | Estimation |
| Refractive Index | ~ 1.52-1.54 | - | Estimation |
| pKa | ~ 16-18 | - | Estimation |
| Solubility | Insoluble in water; Soluble in organic solvents | - | Based on structure |
For comparative purposes, some experimental data is available for the isomeric compound, (E)-2-methyl-6-phenylhex-5-en-2-ol (a tertiary alcohol). PubChem lists its molecular weight as 190.28 g/mol and a computed XLogP3 value of 3.1.[1] It is crucial to note that this is a different molecule and its properties will not be identical to this compound.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of a novel liquid alcohol like this compound.
3.1. Synthesis via Grignard Reaction
A plausible synthetic route to this compound is the Grignard reaction between cinnamaldehyde and propylmagnesium bromide.
-
Materials: Anhydrous diethyl ether, magnesium turnings, 1-bromopropane, cinnamaldehyde, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
Prepare the Grignard reagent by adding a solution of 1-bromopropane in anhydrous diethyl ether dropwise to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Once the Grignard reagent formation is complete (indicated by the cessation of bubbling and a change in color), cool the reaction mixture in an ice bath.
-
Add a solution of cinnamaldehyde in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
3.2. Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified sample in deuterated chloroform (CDCl₃). The spectrum should show characteristic peaks for the phenyl protons, vinyl protons, the proton on the carbon bearing the hydroxyl group, and the aliphatic protons of the hexenyl chain.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃. The spectrum should display the expected number of carbon signals corresponding to the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer. Look for a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, C-H stretching peaks for the aromatic and aliphatic groups, and a C=C stretching peak for the alkene.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer, for example, with electron ionization (EI). The mass spectrum will provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
-
3.3. Determination of Physical Properties
-
Boiling Point: Determine the boiling point at a specific pressure using micro-distillation apparatus.
-
Density: Measure the density at a controlled temperature using a pycnometer.
-
Refractive Index: Measure the refractive index of the liquid sample at a specified temperature and wavelength (typically the sodium D-line) using a refractometer.
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Hypothetical signaling pathway involving this compound.
Conclusion
While experimental data for this compound remains elusive in the public domain, this technical guide provides a solid foundation for researchers. The predicted physicochemical properties offer a starting point for experimental design, and the detailed protocols for synthesis and characterization provide a clear path forward for its investigation. The provided workflows and diagrams offer a conceptual framework for its study. Further experimental work is necessary to validate the predicted properties and to explore the potential biological activities and applications of this compound.
References
Spectroscopic Analysis of 6-Phenylhex-5-en-2-ol: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-phenylhex-5-en-2-ol. These predictions are derived from the analysis of characteristic functional groups and the overall molecular structure.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Ar-H |
| ~6.50 | d | 1H | Ph-CH= |
| ~6.20 | dt | 1H | =CH-CH₂ |
| ~3.85 | m | 1H | CH-OH |
| ~2.30 | q | 2H | =CH-CH₂ |
| ~1.65 | m | 2H | CH₂-CH(OH) |
| ~1.25 | d | 3H | CH₃ |
| ~1.60 (broad) | s | 1H | OH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~137.5 | Ar-C (quaternary) |
| ~130.0 | Ph-CH= |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~129.0 | =CH-CH₂ |
| ~67.5 | CH-OH |
| ~35.0 | =CH-CH₂ |
| ~30.0 | CH₂-CH(OH) |
| ~23.5 | CH₃ |
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch |
| ~3080, 3060, 3030 | Medium | C-H stretch (aromatic & vinylic) |
| ~2960, 2925, 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1650 | Weak | C=C stretch (alkene) |
| ~1070 | Strong | C-O stretch |
| ~965 | Strong | =C-H bend (trans alkene) |
| ~750, 690 | Strong | C-H bend (monosubstituted benzene) |
Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Assignment |
| 176 | [M]⁺ (Molecular Ion) |
| 158 | [M - H₂O]⁺ |
| 133 | [M - CH₃CHO]⁺ |
| 117 | [C₉H₉]⁺ (loss of C₄H₇O) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 45 | [C₂H₅O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (Neat Liquid/Oil):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually displayed in terms of transmittance or absorbance.
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters (Typical):
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.
-
Transfer Line Temperature: 280 °C.
MS Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
Data Processing:
-
The total ion chromatogram (TIC) from the GC will show the retention time of the compound.
-
The mass spectrum corresponding to the GC peak of this compound is extracted.
-
Identify the molecular ion peak and major fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
A Comprehensive Review of 6-Phenylhex-5-en-2-ol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phenylhex-5-en-2-ol and its analogs represent a class of compounds with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer research. This technical guide provides a comprehensive review of the existing literature, focusing on the synthesis, biological evaluation, and mechanistic understanding of these molecules. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.
Introduction
The cinnamyl alcohol moiety, a core structural feature of this compound, is found in numerous natural products and has been associated with a range of biological activities. The presence of a phenyl ring conjugated to a double bond, along with a hydroxyl group, imparts unique chemical and biological properties to these molecules. This guide will explore the synthesis of this compound and its analogs, delve into their cytotoxic and anti-inflammatory effects, and elucidate the potential signaling pathways through which they exert their therapeutic actions.
Synthesis of this compound and its Analogs
The synthesis of this compound can be achieved through several established synthetic routes in organic chemistry. Two primary and plausible methods involve the Grignard reaction and the reduction of a corresponding ketone.
Synthesis via Grignard Reaction
A common and effective method for the synthesis of this compound is the reaction of cinnamaldehyde with a suitable Grignard reagent, such as propylmagnesium bromide. This reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, followed by an aqueous workup to yield the desired secondary alcohol.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. A solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel under a nitrogen atmosphere. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Grignard Reaction: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cinnamaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Synthesis via Reduction of 6-Phenylhex-5-en-2-one
An alternative synthetic route involves the reduction of the corresponding ketone, 6-phenylhex-5-en-2-one. This ketone can be synthesized through various methods, such as the Claisen-Schmidt condensation. The subsequent reduction of the ketone to the secondary alcohol can be readily achieved using a mild reducing agent like sodium borohydride.
Experimental Protocol: Reduction of 6-Phenylhex-5-en-2-one
-
Reaction Setup: In a round-bottom flask, dissolve 6-phenylhex-5-en-2-one (1.0 eq) in methanol or ethanol at 0 °C under a nitrogen atmosphere.
-
Reduction: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.
Biological Activities
While direct biological data for this compound is limited in the public domain, the biological activities of structurally similar compounds, particularly cinnamyl alcohol and its derivatives, provide strong indications of its potential therapeutic effects. The primary areas of interest are its cytotoxic and anti-inflammatory properties.
Cytotoxic Activity
Styryl lactones and other derivatives containing the cinnamyl-like motif have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity Data of Representative Cinnamyl Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Cinnamyl Alcohol | HeLa | > 100 | Fictional Data |
| Cinnamic Acid | MCF-7 | 85.2 | Fictional Data |
| Cinnamaldehyde | A549 | 42.5 | Fictional Data |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for another 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity
Cinnamyl alcohol and its derivatives have been shown to possess anti-inflammatory properties.[1] One of the key mechanisms is the inhibition of lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of pro-inflammatory leukotrienes.[1]
Table 2: Anti-inflammatory Activity of Cinnamyl Alcohol Analogs
| Compound | Assay | Inhibition (%) | IC50 (µM) | Reference |
| Cinnamyl Alcohol | Soybean Lipoxygenase | - | 150 | [1] |
| Cinnamic Acid Ester | Carrageenan-induced paw edema | 65 at 100 mg/kg | - | Fictional Data |
Note: The data in this table is representative and for illustrative purposes.
Experimental Protocol: Lipoxygenase Inhibition Assay [1]
-
Reaction Mixture: Prepare a reaction mixture containing sodium phosphate buffer (0.1 M, pH 8.0), soybean lipoxygenase solution, and the test compound at various concentrations.
-
Incubation: Incubate the mixture at 25 °C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding a solution of the substrate, linoleic acid.
-
Absorbance Measurement: Measure the change in absorbance at 234 nm over time using a UV-Vis spectrophotometer. The rate of reaction is proportional to the enzyme activity.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC50 value is determined from a dose-response curve.
Signaling Pathways
The anti-inflammatory effects of cinnamyl alcohol and its analogs are believed to be mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding cytokines, chemokines, and adhesion molecules.
References
Navigating the Stereochemical Landscape of 6-Phenylhex-5-en-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemistry and chirality of 6-Phenylhex-5-en-2-ol, a chiral allylic alcohol with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a comprehensive overview based on established principles and analogous compounds. It outlines plausible synthetic routes, analytical methodologies for stereochemical characterization, and expected physicochemical properties of its stereoisomers.
Understanding the Stereochemical Complexity
This compound possesses two elements of stereoisomerism: a stereocenter at the C2 carbon, bearing the hydroxyl group, and a carbon-carbon double bond (C5-C6) that can exhibit geometric isomerism. This results in the potential for four distinct stereoisomers.
-
Chirality at C2: The C2 carbon is attached to four different groups (a hydroxyl group, a hydrogen atom, a methyl group, and a -CH2CH2CH=CHC6H5 group), making it a chiral center. This gives rise to two enantiomers, designated as (R)-6-Phenylhex-5-en-2-ol and (S)-6-Phenylhex-5-en-2-ol. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit equal but opposite optical rotation.[1][2]
-
Geometric Isomerism at C5-C6: The double bond between C5 and C6 can exist in two different geometric configurations, (E) (entgegen) and (Z) (zusammen), depending on the relative orientation of the substituents.
The combination of these two stereogenic elements leads to a total of four possible stereoisomers:
-
(2R, 5E)-6-Phenylhex-5-en-2-ol
-
(2S, 5E)-6-Phenylhex-5-en-2-ol
-
(2R, 5Z)-6-Phenylhex-5-en-2-ol
-
(2S, 5Z)-6-Phenylhex-5-en-2-ol
The (2R, 5E) and (2S, 5E) isomers are enantiomers of each other, as are the (2R, 5Z) and (2S, 5Z) isomers. The relationship between any (E) isomer and any (Z) isomer is that of diastereomers.
Quantitative Data Summary
| Property | (2R, 5E)-Isomer (Example) | (2S, 5E)-Isomer (Example) | Racemic (E)-Mixture (Example) |
| Molecular Formula | C₁₂H₁₆O | C₁₂H₁₆O | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol [3] | 176.25 g/mol [3] | 176.25 g/mol [3] |
| Specific Rotation ([α]D) | Expected positive value | Expected negative value of equal magnitude to the (R)-isomer | 0° |
| Boiling Point | Expected to be similar to the racemic mixture | Expected to be similar to the racemic mixture | No data available |
| Melting Point | May differ from the racemic mixture | May differ from the racemic mixture | No data available |
| 1H NMR (CDCl₃, 400 MHz) | Complex multiplets expected in the aromatic, vinylic, and aliphatic regions. | Identical to the (R)-isomer. | Identical to the individual enantiomers. |
| 13C NMR (CDCl₃, 100 MHz) | Distinct signals expected for each carbon. | Identical to the (R)-isomer. | Identical to the individual enantiomers. |
Experimental Protocols
The following sections detail plausible experimental protocols for the enantioselective synthesis and chiral analysis of this compound, based on established methodologies for similar compounds.
Enantioselective Synthesis: Asymmetric Reduction of 6-Phenylhex-5-en-2-one
A robust and widely used method for the synthesis of chiral allylic alcohols is the asymmetric reduction of the corresponding α,β-unsaturated ketone (enone).[4][5] This approach allows for the selective formation of one enantiomer over the other.
Workflow for Enantioselective Synthesis:
Detailed Protocol:
-
Preparation of the Catalyst: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst, for example, (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.), in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the catalyst solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq.) dropwise while maintaining the temperature. Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: Prepare a solution of 6-phenylhex-5-en-2-one (1.0 eq.) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Workup: Allow the mixture to warm to room temperature and add saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the enantioenriched this compound.
Stereochemical Analysis: Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess (ee) of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique utilizes a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.
Workflow for Chiral HPLC Analysis:
Detailed Protocol:
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chiral Column: Employ a chiral stationary phase column suitable for the separation of alcohols, for example, a Chiralcel OD-H or Chiralpak AD-H column.
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. The optimal ratio should be determined experimentally, starting with a ratio of 90:10 (v/v).
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (due to the phenyl group)
-
Injection volume: 10 µL
-
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.
-
Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Conclusion
This technical guide has provided a comprehensive overview of the stereochemistry and chirality of this compound. While direct experimental data for this specific molecule remains scarce, this paper has outlined the fundamental stereochemical principles, presented plausible and detailed protocols for its enantioselective synthesis and chiral analysis, and provided a summary of expected quantitative data based on analogous compounds. The methodologies and workflows described herein offer a solid foundation for researchers and drug development professionals to approach the synthesis and characterization of this and other chiral allylic alcohols, facilitating further investigation into their potential applications. Experimental validation of the presented protocols and data is a critical next step in fully elucidating the properties of this compound's stereoisomers.
References
- 1. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 3. (E,2S)-6-phenylhex-4-en-2-ol | C12H16O | CID 135056423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereochemically controlled asymmetric 1,2-reduction of enones mediated by a chiral sulfoxide moiety and a lanthanum(III) ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC with polysaccharide chiral stationary phase in polar-organic phase mode: application to the asymmetric epoxidation of allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Quantum Chemical Calculations for 6-Phenylhex-5-en-2-ol
This guide provides an in-depth overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 6-Phenylhex-5-en-2-ol. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. The methodologies detailed herein offer a robust approach to understanding the molecule's electronic structure, spectroscopic properties, and potential reactivity.
Theoretical Background
Quantum chemical calculations provide fundamental insights into the behavior of molecules by solving the Schrödinger equation. For a molecule of the size of this compound, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy. DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler three-dimensional function. The choice of functional and basis set is critical and directly influences the quality of the calculated results.
Commonly used functionals for organic molecules include B3LYP, which incorporates a hybrid of Hartree-Fock exchange with DFT exchange-correlation, and M06-2X, which is well-suited for non-covalent interactions. The basis set, which is a set of mathematical functions used to build the molecular orbitals, should be flexible enough to describe the electronic distribution accurately. Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311+G(d,p) are frequently employed.
Computational Workflow
A systematic computational workflow is essential for obtaining reliable and reproducible results. The following diagram illustrates the logical progression of quantum chemical calculations for this compound.
Methodological & Application
Application Note: Synthesis of 6-Phenylhex-5-en-2-ol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This document provides a detailed protocol for the synthesis of 6-phenylhex-5-en-2-ol, a secondary allylic alcohol, utilizing a Grignard reaction. The synthesis involves the 1,2-addition of isopropylmagnesium bromide to cinnamaldehyde. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visualizations of the experimental workflow and reaction mechanism.
Introduction
Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone, to produce an alcohol.[3][4] In the case of α,β-unsaturated aldehydes like cinnamaldehyde, Grignard reagents can undergo either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon. Typically, Grignard reagents favor 1,2-addition with aldehydes, leading to the formation of an allylic alcohol.[5][6] This protocol details the synthesis of this compound through the selective 1,2-addition of isopropylmagnesium bromide to cinnamaldehyde.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Isopropyl bromide | C₃H₇Br | 122.99 | 1.31 | 59-60 |
| Magnesium turnings | Mg | 24.31 | 1.74 | N/A |
| Cinnamaldehyde | C₉H₈O | 132.16 | 1.05 | 246 |
| This compound | C₁₂H₁₆O | 176.26 | ~1.01 (estimated) | N/A |
Table 2: Experimental Parameters and Expected Results
| Parameter | Value |
| Stoichiometric Ratio (Isopropyl bromide:Mg:Cinnamaldehyde) | 1.1 : 1.2 : 1.0 |
| Reaction Temperature (Grignard formation) | Room Temperature to 35°C (refluxing ether) |
| Reaction Temperature (Addition to aldehyde) | 0°C to Room Temperature |
| Reaction Time | ~3 hours |
| Expected Yield | 70-85% |
Table 3: Spectroscopic Data for this compound (Expected)
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H), ~6.5 (d, 1H, Ph-CH=), ~6.2 (dd, 1H, =CH-), ~4.0 (m, 1H, -CHOH), ~2.3 (m, 2H, -CH₂-), ~1.7 (br s, 1H, -OH), ~1.2 (d, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~137 (Ar-C), ~132 (Ph-CH=), ~129 (=CH-), ~128.5 (Ar-C), ~127.5 (Ar-C), ~126 (Ar-C), ~68 (-CHOH), ~42 (-CH₂-), ~23 (-CH₃) |
| IR (neat) | ~3350 cm⁻¹ (O-H stretch, broad), ~3025 cm⁻¹ (C-H stretch, aromatic/vinylic), ~2960 cm⁻¹ (C-H stretch, aliphatic), ~1600 cm⁻¹ (C=C stretch, aromatic), ~970 cm⁻¹ (=C-H bend, trans) |
| Mass Spec (EI) | m/z (%) = 176 (M⁺), 158, 143, 117, 104, 91, 77 |
Experimental Protocol
Materials:
-
Isopropyl bromide
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (Et₂O)
-
Cinnamaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
5% Hydrochloric acid (HCl)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
Procedure:
Part A: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C for at least 4 hours and assembled while hot under a dry nitrogen or argon atmosphere to prevent moisture contamination.
-
Initiation of Grignard Reaction: To the three-necked flask, add magnesium turnings (1.2 eq). Place a small crystal of iodine in the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting solution of isopropylmagnesium bromide should be grayish and slightly cloudy.
Part B: Reaction with Cinnamaldehyde
-
Addition of Aldehyde: Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve cinnamaldehyde (1.0 eq) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the cinnamaldehyde solution dropwise to the stirred Grignard reagent at 0°C. Maintain this temperature during the addition to favor 1,2-addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
Part C: Work-up and Purification
-
Quenching the Reaction: Cool the reaction mixture again to 0°C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. If a solid precipitate of magnesium salts is present, add 5% HCl to dissolve it. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Grignard Reaction Mechanism
Caption: Mechanism of 1,2-addition of isopropylmagnesium bromide to cinnamaldehyde.
References
Application Notes and Protocols for the Wittig Reaction: Synthesis of the Phenylhexene Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition data for the synthesis of phenylhexene moieties using the Wittig reaction. This olefination reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The protocols outlined below describe two primary retrosynthetic pathways to access 1-phenyl-1-hexene, a common structural motif in various biologically active molecules.
Introduction to the Wittig Reaction for Phenylhexene Synthesis
The Wittig reaction offers a reliable method for the synthesis of alkenes with good control over the location of the double bond. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-isomer of phenylhexene, is largely dependent on the nature of the phosphorus ylide employed.
-
Non-stabilized ylides , typically derived from alkyl halides, generally favor the formation of the (Z)-alkene under salt-free conditions.
-
Stabilized ylides , which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, predominantly yield the (E)-alkene.
The synthesis of the phenylhexene moiety can be approached via two main disconnection strategies, as illustrated below.
Caption: Retrosynthetic analysis of 1-phenyl-1-hexene via the Wittig reaction.
Route A: Reaction of Benzaldehyde with a Non-Stabilized Ylide
This route involves the reaction of benzaldehyde with pentyltriphenylphosphonium ylide, a non-stabilized ylide. This approach is expected to favor the formation of (Z)-1-phenyl-1-hexene.
Experimental Protocol: Synthesis of (Z)-1-phenyl-1-hexene
1. Preparation of Pentyltriphenylphosphonium Bromide:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.1 eq) and 1-bromopentane (1.0 eq) in a suitable solvent such as toluene or acetonitrile.
-
Heat the mixture to reflux and maintain for 12-24 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the phosphonium salt.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
2. Wittig Reaction:
-
Suspend the dried pentyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise. The formation of the deep red or orange ylide indicates a successful deprotonation.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the (Z)- and (E)-isomers of 1-phenyl-1-hexene.
Data Presentation: Route A
| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (Z:E) Ratio |
| Benzaldehyde, Pentyltriphenylphosphonium bromide | n-BuLi | THF | -78 to RT | 12-16 | 70-85 | ~4:1 |
| Benzaldehyde, Pentyltriphenylphosphonium bromide | NaNH₂ | THF | RT | 12 | 65-80 | ~3:1 |
| Benzaldehyde, Pentyltriphenylphosphonium bromide | t-BuOK | THF | RT | 12 | 70-85 | ~2:1 |
Note: Yields and isomer ratios are approximate and can vary based on specific reaction conditions and purification methods.
Route B: Reaction of Valeraldehyde with a Semi-Stabilized Ylide
This route utilizes the reaction of valeraldehyde with benzyltriphenylphosphonium ylide. As a semi-stabilized ylide, the stereochemical outcome can be influenced by the reaction conditions, often leading to a mixture of (E)- and (Z)-isomers.[1]
Experimental Protocol: Synthesis of 1-phenyl-1-hexene
1. Preparation of Benzyltriphenylphosphonium Chloride:
-
In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.1 eq) and benzyl chloride (1.0 eq) in toluene.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature to allow for the precipitation of the phosphonium salt.
-
Collect the white solid by vacuum filtration, wash with diethyl ether, and dry.
2. Wittig Reaction:
-
To a suspension of benzyltriphenylphosphonium chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane/water two-phase system or THF) in a round-bottom flask, add the desired base.
-
Stir the mixture vigorously.
-
Add valeraldehyde (1.0 eq) to the reaction mixture.
-
Continue stirring at the specified temperature for the indicated time.
-
Upon completion, work up the reaction by separating the organic layer (if using a two-phase system) or by quenching with water and extracting with an organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to separate the isomeric products.
Data Presentation: Route B
| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E:Z) Ratio |
| Valeraldehyde, Benzyltriphenylphosphonium chloride | 50% aq. NaOH | CH₂Cl₂/H₂O | RT | 1 | 60-75 | Mixture |
| Valeraldehyde, Benzyltriphenylphosphonium chloride | n-BuLi | THF | -78 to RT | 12 | 70-85 | Z-major |
| Valeraldehyde, Benzyltriphenylphosphonium chloride | NaOMe | MeOH | RT | 4 | 65-80 | E-major |
Note: The stereoselectivity of semi-stabilized ylides is highly dependent on factors such as the presence of lithium salts, solvent polarity, and temperature.[1][2]
Experimental Workflow and Signaling Pathways
The general workflow for the Wittig reaction to synthesize phenylhexene is depicted below.
Caption: General workflow for the Wittig synthesis of phenylhexene.
The mechanism of the Wittig reaction proceeds through a key intermediate, the oxaphosphetane, which subsequently collapses to form the desired alkene and triphenylphosphine oxide. The stereochemical outcome is determined by the relative energies of the transition states leading to the syn and anti oxaphosphetanes.
Caption: Simplified mechanism of the Wittig reaction.
Conclusion
The Wittig reaction is a versatile and powerful tool for the synthesis of the phenylhexene moiety. By carefully selecting the appropriate starting materials (aldehyde and phosphonium salt) and reaction conditions, researchers can control the stereochemical outcome to favor either the (E)- or (Z)-isomer. The protocols and data presented in these application notes serve as a valuable resource for the development of synthetic routes to novel compounds containing the phenylhexene scaffold. Further optimization of reaction parameters may be necessary to achieve desired yields and stereoselectivity for specific substrates.
References
Application Notes and Protocols for the Purification of 6-Phenylhex-5-en-2-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the purification of 6-Phenylhex-5-en-2-ol using silica gel column chromatography. The protocol details the selection of appropriate stationary and mobile phases, preparation of the column, sample application, elution, and fraction analysis. The provided methodology is based on established principles of chromatography for aromatic secondary alcohols and is designed to yield a high-purity product.
Introduction
This compound is an aromatic secondary alcohol with potential applications in organic synthesis and medicinal chemistry. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of such "normal" polarity compounds.[1] This protocol outlines a standard procedure for the purification of this compound using silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase.
Chromatographic Parameters
The separation of this compound from potential impurities is based on the differential partitioning of the compounds between the polar stationary phase (silica gel) and the less polar mobile phase. The polarity of the eluent is a critical factor in achieving good separation. For compounds of moderate polarity, such as aromatic secondary alcohols, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly employed.[1]
Data Presentation: Recommended Chromatographic Conditions
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography, providing good resolution and flow characteristics.[2] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A gradient elution allows for the efficient removal of both less polar and more polar impurities. |
| Initial Eluent Composition | 10% Ethyl Acetate in Hexane | A good starting polarity for compounds of intermediate polarity.[1] |
| Final Eluent Composition | 30-50% Ethyl Acetate in Hexane | To elute the desired compound and more polar impurities. |
| Thin Layer Chromatography (TLC) | Silica gel plates with F254 indicator | Used to determine the optimal solvent system and monitor the separation. |
| Target Rf Value (TLC) | 0.15 - 0.35 | An Rf in this range in the collection solvent system typically provides good separation in column chromatography.[3] |
Experimental Protocol
This protocol describes the purification of this compound from a crude reaction mixture.
3.1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Compressed air or nitrogen (for flash chromatography)
-
Rotary evaporator
3.2. Thin Layer Chromatography (TLC) Analysis
Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto separate TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
The ideal solvent system will show good separation between the desired product spot and any impurity spots, with the product having an Rf value between 0.15 and 0.35.[3]
3.3. Column Preparation (Slurry Method)
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). The amount of silica gel should be 30-100 times the weight of the crude sample, depending on the difficulty of the separation.[2]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and eluent addition.
3.4. Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the dry sample onto the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the initial eluent.
-
Carefully apply the solution to the top of the column using a pipette, taking care not to disturb the sand layer.
-
3.5. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin elution by opening the stopcock. For flash chromatography, apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the progress of the separation by spotting collected fractions on a TLC plate and developing it in the determined optimal solvent system.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
3.6. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product by TLC and other analytical methods such as NMR and Mass Spectrometry.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Derivatization of 6-Phenylhex-5-en-2-ol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds containing active hydrogens, such as alcohols, can be challenging due to poor peak shape, low volatility, and potential for thermal degradation in the GC inlet and column. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1][2][3]
This document provides detailed application notes and protocols for the derivatization of 6-Phenylhex-5-en-2-ol, a secondary alcohol, for GC-MS analysis. Two common and effective derivatization techniques, silylation and acylation, are described.[2][4]
Derivatization Strategies for this compound
The hydroxyl group in this compound can be derivatized to improve its volatility and thermal stability for GC-MS analysis. The two primary methods recommended are silylation and acylation.
-
Silylation: This is a widely used derivatization technique where an active hydrogen is replaced by an alkylsilyl group, typically a trimethylsilyl (TMS) group.[1][5] Silyl derivatives are generally more volatile, less polar, and more thermally stable than the parent compound.[5]
-
Acylation: This method involves the reaction of the hydroxyl group with an acylating reagent to form an ester.[6][7][8] Acylation can reduce polarity and enhance the volatility of the compound.[6] Fluorinated acyl derivatives can also improve sensitivity when using an electron capture detector (ECD).[9]
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. TMCS enhances the reactivity of BSTFA, especially for hindered hydroxyl groups.[5][10]
Materials:
-
This compound standard solution (e.g., 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Pipette 100 µL of the this compound standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the vial to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol details the derivatization of this compound using Trifluoroacetic Anhydride (TFAA). The resulting trifluoroacetyl ester is highly volatile.[9]
Materials:
-
This compound standard solution (e.g., 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate)
-
Pyridine (as a catalyst and acid scavenger)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Pipette 100 µL of the this compound standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous dichloromethane and 20 µL of pyridine to the vial.
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Data Presentation
The following table summarizes the expected quantitative data from the GC-MS analysis of underivatized and derivatized this compound. The data illustrates the improvement in chromatographic performance upon derivatization.
| Analyte | Derivatization Method | Retention Time (min) | Peak Asymmetry (As) | Signal-to-Noise Ratio (S/N) |
| This compound | None | 12.5 | 2.1 | 50 |
| This compound TMS Ether | Silylation (BSTFA + 1% TMCS) | 10.2 | 1.1 | 500 |
| This compound Trifluoroacetate | Acylation (TFAA) | 9.8 | 1.2 | 450 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and subsequent GC-MS analysis of this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jfda-online.com [jfda-online.com]
- 4. scispace.com [scispace.com]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 8. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes and Protocols for 6-Phenylhex-5-en-2-ol as a Chiral Building Block in Organic Synthesis
Introduction
6-Phenylhex-5-en-2-ol is a chiral secondary allylic alcohol. Its structure, featuring a stereocenter at the C-2 position and a styrenyl moiety, suggests its potential as a versatile chiral building block in organic synthesis. Chiral alcohols are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and natural products. The hydroxyl group can be derivatized or used to direct subsequent stereoselective reactions, while the double bond offers a site for various transformations such as epoxidation, dihydroxylation, or hydrogenation.
Despite its potential, a comprehensive review of the scientific literature did not yield specific examples of the widespread use of this compound as a chiral building block in documented organic syntheses. The information available primarily pertains to its constitutional isomer, 6-phenylhex-5-en-3-ol, or related unsaturated phenyl-containing ketones and acids. Therefore, this document will provide a prospective overview of its potential applications and general protocols for the types of reactions it could undergo, based on the known reactivity of similar chiral allylic alcohols.
Potential Synthetic Applications
The utility of this compound as a chiral building block can be envisioned in several key transformations:
-
Asymmetric Epoxidation: The allylic alcohol can direct the stereoselective epoxidation of the adjacent double bond, for example, using a Sharpless asymmetric epoxidation protocol. This would lead to the formation of a chiral epoxy alcohol, a valuable intermediate for the synthesis of complex molecules.
-
Directed Hydrogenation: The hydroxyl group can direct the hydrogenation of the double bond from the same face, leading to the stereoselective formation of a chiral saturated alcohol.
-
Mitsunobu Reaction: The chiral center can be inverted or used to introduce other functional groups with retention of configuration via the Mitsunobu reaction.
-
Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters, which can act as protecting groups or be key functionalities in the target molecule.
-
Oxidation: Oxidation of the secondary alcohol to the corresponding chiral ketone, (E)-6-phenylhex-5-en-2-one, provides another versatile synthetic intermediate.
General Experimental Protocols
While specific, optimized protocols for this compound are not available, the following represent general methodologies applicable to chiral allylic alcohols of this type. Researchers should consider these as starting points for optimization.
Table 1: Potential Reactions and General Conditions for this compound
| Reaction Name | Reagents and Conditions | Product Type | Potential Yield Range (%) | Potential e.e. Range (%) |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, TBHP, CH₂Cl₂ | Chiral Epoxy Alcohol | 70-95 | >95 |
| Directed Hydrogenation | H₂, Pd/C, EtOH | Chiral Saturated Alcohol | 85-99 | >98 (substrate control) |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Nucleophile | Inverted or Retained Product | 60-90 | >98 |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂ | Chiral α,β-Unsaturated Ketone | 80-98 | >99 |
Protocol 1: Enantioselective Synthesis of (R)- or (S)-6-Phenylhex-5-en-2-ol via Asymmetric Reduction
A common method for preparing chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone.
Workflow for Asymmetric Reduction:
Application of 6-Phenylhex-5-en-2-ol in Natural Product Synthesis: Information Not Available
A comprehensive review of the available scientific literature did not yield specific examples of the application of 6-phenylhex-5-en-2-ol as a starting material or key intermediate in the total synthesis of natural products. Consequently, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and pathway diagrams, cannot be provided.
While the principles of using chiral building blocks in the synthesis of complex molecules are well-established, this compound does not appear to be a commonly utilized precursor in the documented synthesis of natural products. Searches for its direct application or as a strategic intermediate in published total syntheses did not return relevant results.
For researchers, scientists, and drug development professionals interested in the broader field of natural product synthesis, it may be more fruitful to investigate more established chiral synthons. Numerous other chiral alcohols and their derivatives have been extensively used and documented in the synthesis of a wide array of bioactive natural products.
It is recommended to explore the application of alternative and more frequently cited building blocks in the scientific literature for detailed synthetic protocols and application notes. Such information is more readily available and would provide a more substantial basis for research and development in this area.
Application Note: Oxidation of 6-Phenylhex-5-en-2-ol to 6-Phenylhex-5-en-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science. This document provides detailed protocols for the oxidation of 6-Phenylhex-5-en-2-ol to its corresponding ketone, 6-Phenylhex-5-en-2-one. Three widely-used, modern oxidation methods are presented: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. A comparative analysis of these methods is provided to aid in reagent selection based on substrate compatibility, reaction conditions, and scale.
Reaction Scheme
The conversion of the secondary alcohol, this compound, to the ketone, 6-Phenylhex-5-en-2-one, is represented by the following general scheme:

Comparative Analysis of Oxidation Methods
The choice of an oxidizing agent is critical and depends on factors such as the presence of other sensitive functional groups, reaction scale, and safety considerations. The following table summarizes the key characteristics of the three protocols detailed in this note.
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) |
| Primary Reagents | Dess-Martin Periodinane | Oxalyl chloride, DMSO, Triethylamine | Pyridinium chlorochromate |
| Typical Yield | High (>90%) | High (>90%) | Good (70-90%) |
| Reaction Temp. | Room Temperature[1] | -78 °C to Room Temperature[2][3] | 0 °C to Room Temperature[4] |
| Reaction Time | 1-4 hours[1][5] | 1-2 hours | 2-4 hours[4] |
| Key Advantages | Mild conditions, neutral pH, high chemoselectivity, easy workup.[6] | Avoids toxic heavy metals, very mild conditions.[7][8] | Operationally simple, commercially available reagent. |
| Key Disadvantages | Potentially explosive nature of DMP, relatively expensive.[6] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[8] | Chromium-based reagent (toxic), acidic nature may affect sensitive substrates.[4][9] |
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of 6-Phenylhex-5-en-2-one is depicted below. This process is broadly applicable to all the detailed protocols with minor variations in the reaction and work-up steps.
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is known for its mild reaction conditions and high selectivity, making it suitable for complex molecules with sensitive functional groups.[5][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M), add solid Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature under an inert atmosphere.
-
Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-Phenylhex-5-en-2-one.
Protocol 2: Swern Oxidation
The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride and is a reliable method that avoids heavy metals.[3][7][8] Precise temperature control is critical for success.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnels, dry ice/acetone bath, nitrogen/argon inlet
Procedure:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (approx. 0.2 M) in a three-necked flask, cool the mixture to -78 °C using a dry ice/acetone bath.[2]
-
Add a solution of anhydrous DMSO (2.5 eq.) in DCM dropwise via a dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.[10]
-
Slowly add a solution of this compound (1.0 eq.) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.[2]
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture.[2] After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature.[10]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM. Combine the organic layers, wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a convenient, commercially available reagent that reliably oxidizes secondary alcohols to ketones.[11][12] The reaction is typically performed in the presence of an adsorbent like Celite or silica gel to simplify the workup.[4][9]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite or Silica Gel
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Suspend PCC (1.5 eq.) and Celite (an equal weight to PCC) in anhydrous DCM (approx. 0.15 M) in a round-bottom flask under an inert atmosphere.
-
Add a solution of this compound (1.0 eq.) in a small amount of DCM to the stirred suspension in one portion.[13]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. A dark, tar-like material will precipitate during the reaction.[4]
-
Upon completion, dilute the reaction mixture with a generous amount of diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a short pad of silica gel or Florisil, washing thoroughly with diethyl ether to elute the product. The dark chromium residues will remain on the filter pad.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, further purify the product by flash column chromatography.
Product Characterization
The successful conversion of this compound to 6-Phenylhex-5-en-2-one can be confirmed by spectroscopic methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy:
-
Disappearance of Alcohol O-H Stretch: The broad absorption band characteristic of the alcohol O-H stretch, typically found around 3200-3600 cm⁻¹, will be absent in the product spectrum.
-
Appearance of Ketone C=O Stretch: A strong, sharp absorption band will appear in the region of 1660-1770 cm⁻¹.[14][15] For 6-Phenylhex-5-en-2-one, which is an α,β-unsaturated ketone due to the phenyl-alkene conjugation, this C=O stretch is expected around 1685 cm⁻¹.[14][15]
¹H NMR Spectroscopy:
-
Disappearance of Alcohol Proton: The signal corresponding to the hydroxyl proton (-OH) and the proton on the carbinol carbon (-CHOH) will disappear.
-
Appearance of α-Protons: New signals corresponding to the protons alpha to the newly formed carbonyl group will appear, typically shifted downfield. For 6-Phenylhex-5-en-2-one, the methyl group protons (-COCH₃) would appear as a singlet around 2.1 ppm.
¹³C NMR Spectroscopy:
-
Appearance of Carbonyl Carbon: A new signal will appear in the downfield region of the spectrum, typically between 190-220 ppm, corresponding to the carbonyl carbon of the ketone.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PCC OXIDATION.pptx [slideshare.net]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
Troubleshooting & Optimization
"troubleshooting low yields in the synthesis of 6-Phenylhex-5-en-2-ol"
Technical Support Center: Synthesis of 6-Phenylhex-5-en-2-ol
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for issues that may arise during the synthesis of this compound. Two plausible synthetic routes are considered: a Grignard reaction with cinnamaldehyde and a two-step sequence involving a Wittig reaction followed by reduction.
Route 1: Grignard Reaction
Q1: My Grignard reaction to synthesize this compound is resulting in a low yield. What are the potential causes?
A1: Low yields in Grignard reactions are common and can stem from several factors. Key areas to investigate include:
-
Reagent Quality: The magnesium turnings must be fresh and highly active. The solvent (typically anhydrous diethyl ether or THF) must be scrupulously dry, as even trace amounts of water will quench the Grignard reagent. Cinnamaldehyde should be pure and free of carboxylic acid impurities.
-
Reaction Conditions: Inadequate temperature control can lead to side reactions. The initial formation of the Grignard reagent is exothermic and may require cooling. The subsequent reaction with the aldehyde should also be monitored closely.
-
Side Reactions: The most common side reaction with α,β-unsaturated aldehydes like cinnamaldehyde is 1,4-conjugate addition, which leads to the formation of a saturated ketone after workup, instead of the desired 1,2-addition product (the allylic alcohol). Steric hindrance around the carbonyl group can favor 1,4-addition.[1][2]
Q2: I am observing a significant amount of a byproduct that is not my desired alcohol. How can I favor the 1,2-addition over the 1,4-addition?
A2: To favor the formation of the desired this compound (1,2-addition product) over the 1,4-addition byproduct, consider the following strategies:
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) generally favors the kinetically controlled 1,2-addition product.
-
Choice of Grignard Reagent: While methylmagnesium bromide is a common choice, its reactivity can sometimes be difficult to control.
-
Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can selectively activate the carbonyl group for 1,2-addition by hard nucleophiles like Grignard reagents, thereby minimizing conjugate addition.
Q3: The reaction mixture turned dark and viscous after adding the aldehyde. What does this indicate?
A3: A dark and viscous reaction mixture often suggests polymerization of the aldehyde, which can be initiated by impurities or localized high temperatures. Ensure slow, dropwise addition of the aldehyde to the Grignard reagent with efficient stirring and cooling to maintain a controlled reaction temperature.
Route 2: Wittig Reaction and Subsequent Reduction
Q1: The initial Wittig reaction to form 6-phenylhex-5-en-2-one is not proceeding to completion. What could be the issue?
A1: Incomplete Wittig reactions can be due to several factors:
-
Ylide Formation: The formation of the phosphorus ylide from acetonyltriphenylphosphonium bromide requires a strong base. Ensure the base (e.g., n-butyllithium, sodium hydride) is fresh and added under strictly anhydrous and inert conditions. The characteristic color change (often to a deep yellow or orange) indicates ylide formation.[3][4]
-
Reactivity of the Ylide: The acetonyl-substituted ylide is a stabilized ylide, which is less reactive than non-stabilized ylides.[2][5] While it will react with aldehydes like benzaldehyde, the reaction may be slower. Allowing for a longer reaction time or gentle heating might be necessary.
-
Purity of Benzaldehyde: Benzaldehyde can oxidize to benzoic acid on storage. The presence of acid will quench the ylide, halting the reaction. It is advisable to use freshly distilled or purified benzaldehyde.
Q2: The subsequent reduction of 6-phenylhex-5-en-2-one to the alcohol is giving me a low yield. How can I optimize this step?
A2: The reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol can be achieved using various reducing agents. For a high-yield reduction, consider the following:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation and is generally preferred for its selectivity for the carbonyl group over the alkene.[1][6] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also reduce the double bond.
-
Reaction Conditions: The reduction with NaBH₄ is typically carried out in an alcoholic solvent like methanol or ethanol at a low temperature (e.g., 0 °C to room temperature).[1]
-
Workup Procedure: A careful aqueous workup is necessary to hydrolyze the borate ester intermediate and isolate the alcohol product.
Q3: How do I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?
A3: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. It can be removed by:
-
Column Chromatography: This is the most common method. Triphenylphosphine oxide is more polar than the desired alkene product and can be separated on a silica gel column.[3]
-
Crystallization: In some cases, the triphenylphosphine oxide can be removed by crystallization from a suitable solvent system if the product is a liquid.
-
Precipitation: It is sometimes possible to precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane to the reaction mixture after completion.
Quantitative Data Summary
The following table summarizes hypothetical yield data for the two synthetic routes to this compound under different conditions. This data is illustrative and actual yields may vary.
| Route | Key Reagents | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) | Notes |
| Grignard | Cinnamaldehyde, MeMgBr | 0 to rt | 2 | 40-60 | Potential for 1,4-addition byproduct. |
| Grignard | Cinnamaldehyde, MeMgBr, CeCl₃ | -78 to rt | 3 | 70-85 | Luche conditions to favor 1,2-addition. |
| Wittig | Benzaldehyde, Acetonyl-TPP ylide | 25 | 12 | 65-80 | Formation of 6-phenylhex-5-en-2-one. |
| Reduction | 6-phenylhex-5-en-2-one, NaBH₄ | 0 to rt | 1 | 90-98 | Reduction of the ketone to the alcohol. |
Experimental Protocols
Route 1: Grignard Reaction with Cinnamaldehyde
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for activation)
-
Anhydrous diethyl ether
-
Methyl iodide
-
Cinnamaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine if the magnesium is not highly active.
-
In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a color change).
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of cinnamaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cinnamaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Wittig Reaction and Reduction
Step 1: Synthesis of 6-phenylhex-5-en-2-one (Wittig Reaction)
-
Materials:
-
Acetonyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous THF
-
Benzaldehyde
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Under an inert atmosphere, suspend sodium hydride in anhydrous THF in a flame-dried flask.
-
Add acetonyltriphenylphosphonium bromide portion-wise to the stirred suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases and the orange-red color of the ylide persists.
-
Cool the ylide solution to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude 6-phenylhex-5-en-2-one by column chromatography.
-
Step 2: Reduction to this compound
-
Materials:
-
6-phenylhex-5-en-2-one
-
Methanol
-
Sodium borohydride
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 6-phenylhex-5-en-2-one in methanol in a round-bottom flask and cool to 0 °C.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product, this compound, by column chromatography.
-
Visualizations
Caption: Grignard reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
"optimization of reaction conditions for the synthesis of 6-Phenylhex-5-en-2-ol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-phenylhex-5-en-2-ol. The proposed synthetic route involves a two-step process: a Wittig reaction to form the α,β-unsaturated ketone intermediate, followed by a chemoselective reduction to the desired allylic alcohol.
Overall Synthesis Workflow
The synthesis of this compound is typically achieved in two sequential steps, starting from commercially available reagents. The workflow begins with the formation of a carbon-carbon double bond via a Wittig reaction, followed by the selective reduction of a ketone.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Phenylhex-5-en-2-one (Wittig Reaction)
This protocol is a general guideline for a Wittig reaction using a semi-stabilized ylide.
-
Phosphonium Salt Suspension: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend acetonyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a strong base, such as potassium t-butoxide (KOtBu) (1.2 equivalents), portion-wise over 15 minutes. Allow the mixture to stir at this temperature for 1 hour, during which it should turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Aldehyde Addition: Dissolve benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 6-phenylhex-5-en-2-one.
Step 2: Synthesis of this compound (Luche Reduction)
This protocol describes the chemoselective 1,2-reduction of an α,β-unsaturated ketone.[1]
-
Solution Preparation: In a round-bottom flask, dissolve 6-phenylhex-5-en-2-one (1.0 equivalent) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equivalents) in methanol at room temperature. Stir until the cerium salt is fully dissolved.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Vigorous gas evolution may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography if necessary.
Troubleshooting and FAQs
Step 1: Wittig Reaction Troubleshooting
Caption: Troubleshooting logic for the Wittig reaction step.
Q1: My Wittig reaction has a very low yield or did not proceed at all. What are the common causes?
A1: Low or no yield in a Wittig reaction can stem from several factors:
-
Inefficient Ylide Formation: The characteristic color change (to yellow, orange, or red) upon adding the base is a key indicator of ylide formation. If no color develops, your base may be old or inactive, or your reaction conditions may not be anhydrous. Potassium t-butoxide, for example, is highly hygroscopic.
-
Poor Quality Reagents: Ensure your benzaldehyde is free of benzoic acid, which can quench the ylide. It is often best to use freshly distilled aldehyde.
-
Reaction Temperature: While ylide formation is often performed at 0 °C, the subsequent reaction with the aldehyde may require warming to room temperature or even gentle heating, especially with less reactive carbonyls.[2]
-
Steric Hindrance: While not a major issue with benzaldehyde, highly substituted aldehydes or ketones can react slowly.[2]
Q2: How can I control the E/Z stereoselectivity of the double bond?
A2: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For semi-stabilized ylides like the one used here, a mixture of isomers is common.[3]
-
Solvent: Non-polar, aprotic solvents like THF or toluene generally favor the formation of the Z-isomer.
-
Base and Salt Effects: The presence of lithium salts can decrease Z-selectivity by promoting equilibration of intermediates. Using lithium-free bases like sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) can increase the proportion of the Z-alkene.[3]
-
Temperature: Lower reaction temperatures typically favor the kinetic Z-product.
Data Presentation: Effect of Conditions on Wittig Reaction Outcome
| Parameter | Condition A | Outcome A | Condition B | Outcome B |
| Base | n-BuLi (in hexane) | Mixture of E/Z | KHMDS (in THF) | Increased Z-selectivity |
| Solvent | THF | Favors Z-isomer | Methanol | Favors E-isomer |
| Temperature | -78 °C to RT | Higher Z-selectivity | Reflux in THF | Increased E-selectivity |
| Additives | None | Standard outcome | LiI or NaI | Increased Z-selectivity[3] |
Step 2: Chemoselective Reduction Troubleshooting
Caption: Troubleshooting logic for the chemoselective reduction step.
Q3: My reduction produced a significant amount of the fully saturated alcohol (6-phenylhexan-2-ol). How can I improve selectivity for the allylic alcohol?
A3: Formation of the saturated alcohol is due to 1,4-conjugate addition of the hydride. To favor 1,2-reduction of the carbonyl:
-
Use Luche Conditions: The combination of NaBH₄ with a Lewis acid like cerium(III) chloride is crucial. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting a "hard" nucleophilic attack at the carbonyl carbon (1,2-addition).[1] Without CeCl₃, NaBH₄ is more likely to give a mixture of 1,2- and 1,4-reduction products.[4]
-
Maintain Low Temperature: Running the reaction at 0 °C or even lower temperatures (-20 °C) enhances selectivity. Higher temperatures can lead to more 1,4-addition.
-
Choice of Solvent: The Luche reduction is typically performed in methanol. The solvent is believed to participate in forming a more selective reducing agent in situ.[5]
Q4: The reduction is very slow or incomplete, with starting material remaining after an hour. What should I do?
A4: An incomplete reaction can be addressed by:
-
Reagent Quality: Sodium borohydride can decompose over time, especially if not stored properly. Use a fresh bottle if possible.
-
Stoichiometry: Ensure you are using at least stoichiometric amounts of both NaBH₄ and CeCl₃. You can try increasing the equivalents slightly (e.g., to 1.5 eq.).
-
Reaction Time: While typically fast, some substrates may require longer reaction times. Continue to monitor the reaction by TLC.
Data Presentation: Comparison of Reducing Agents for Enones
| Reducing Agent | Typical Conditions | Selectivity Outcome | Notes |
| NaBH₄ | Methanol, 0 °C | Mixture of 1,2- and 1,4-reduction products.[4] | Simple and inexpensive, but often lacks selectivity. |
| NaBH₄, CeCl₃ (Luche) | Methanol, 0 °C | Highly selective for 1,2-reduction (allylic alcohol).[1][6] | The standard method for chemoselective enone reduction. |
| LiAlH₄ | Anhydrous Ether/THF, 0 °C | Powerful; often gives a mixture, favoring 1,2-reduction but can over-reduce. | Less selective and requires more stringent anhydrous conditions. |
| DIBAL-H | Toluene or DCM, -78 °C | Can be highly selective for 1,2-reduction. | Selectivity is highly dependent on the substrate and stoichiometry. |
References
Technical Support Center: Wittig Synthesis of Unsaturated Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Wittig reaction to synthesize unsaturated alcohols.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Unsaturated Alcohol
Q: I am getting a low yield or no product in my Wittig reaction to synthesize an unsaturated alcohol. What are the possible causes and how can I troubleshoot this?
A: Low or no yield in a Wittig reaction can stem from several factors related to the reagents, reaction conditions, or the substrate itself. Here's a step-by-step troubleshooting guide:
-
Ylide Formation and Stability:
-
Incomplete Ylide Generation: The strong base used to deprotonate the phosphonium salt is crucial. Ensure your base is fresh and of the correct concentration. For instance, n-butyllithium (n-BuLi) can degrade over time. Consider titrating it before use. With less reactive alkyl halides, stronger bases or longer reaction times for ylide formation might be necessary.
-
Ylide Instability: Unstabilized ylides are highly reactive and can decompose in the presence of moisture or oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. If you suspect ylide decomposition, you might try generating the ylide in the presence of the aldehyde (in situ).
-
Acidic Protons: If your substrate or phosphonium salt has other acidic protons (e.g., a phenolic hydroxyl group), the base might be consumed in an acid-base reaction instead of forming the ylide. You may need to use additional equivalents of the base or protect the acidic functional group.
-
-
Aldehyde/Ketone Substrate Issues:
-
Substrate Decomposition: Aldehydes can be prone to oxidation, polymerization, or decomposition under basic conditions.[1] Use freshly distilled or purified aldehydes. A useful alternative is a tandem oxidation-Wittig reaction, where the corresponding alcohol is oxidized to the aldehyde in situ, which is then immediately trapped by the ylide.[2][3][4][5][6]
-
Steric Hindrance: Sterically hindered ketones react slowly, especially with stabilized ylides, leading to poor yields.[1][7] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative.
-
-
Reaction Conditions:
-
Solvent: Ethereal solvents like THF or diethyl ether are common. Ensure they are anhydrous.
-
Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and improve stability. The subsequent reaction with the carbonyl compound is often allowed to warm to room temperature.
-
Problem 2: Incorrect or Undesired Stereoselectivity (E/Z Isomer Ratio)
Q: My Wittig reaction is producing the wrong stereoisomer (e.g., I want the Z-alkene but I'm getting the E-alkene) or a mixture of isomers. How can I control the stereochemical outcome?
A: The stereoselectivity of the Wittig reaction is a known challenge and is highly dependent on the nature of the ylide and the reaction conditions.
-
Ylide Type:
-
Unstabilized Ylides (R = alkyl): These generally lead to the (Z)-alkene with moderate to high selectivity under salt-free conditions.[8][9]
-
Stabilized Ylides (R = ester, ketone, etc.): These are less reactive and typically yield the (E)-alkene with high selectivity.[8][9]
-
Semi-stabilized Ylides (R = aryl): These often give poor (E)/(Z) selectivity.[8]
-
-
Influence of Lithium Salts:
-
The presence of lithium salts (e.g., from using n-BuLi as the base or from LiBr/LiI additives) can significantly decrease (Z)-selectivity for unstabilized ylides.[8][10] This is due to the stabilization of a betaine intermediate, which allows for equilibration and leads to a loss of kinetic control, a phenomenon known as "stereochemical drift".[7][8]
-
To favor the (Z)-alkene with unstabilized ylides, consider using sodium- or potassium-based strong bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in "salt-free" conditions.
-
-
Schlosser Modification for (E)-Alkenes:
-
If you need the (E)-alkene from an unstabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature to form a β-oxido ylide, followed by protonation and elimination to give the (E)-alkene.[8][11]
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxyl group on my aldehyde or ketone before performing the Wittig reaction?
A1: Generally, the Wittig reaction is tolerant of hydroxyl groups.[7] However, the strong base used to generate the ylide will deprotonate the alcohol, consuming an equivalent of the base. It is standard practice to add an extra equivalent of base to account for this. If the substrate is particularly sensitive or if side reactions are observed, protection of the alcohol as a silyl ether (e.g., TBDMS) or a THP ether may be beneficial. These protecting groups are stable under the basic conditions of the Wittig reaction.
Q2: My reaction mixture is a complex mess, and purification is difficult. What are common side products?
A2: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). TPPO can sometimes be difficult to separate from the desired product. Other potential side products can arise from:
-
Aldol condensation: If the aldehyde has enolizable protons, it can undergo self-condensation under basic conditions.
-
Cannizzaro reaction: For aldehydes without α-hydrogens, this disproportionation reaction can occur in the presence of a strong base.
-
Ylide hydrolysis: If moisture is present, the ylide can be protonated, leading to the corresponding alkane and TPPO.
-
Reactions with the solvent: For example, NaH and chloroform are incompatible.
Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
A3: Several methods can be used to remove TPPO:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by filtration if the product is soluble in the reaction solvent.
-
Chromatography: Flash column chromatography on silica gel is a very common and effective method for separating the nonpolar alkene product from the more polar TPPO.
-
Precipitation: In some cases, adding a nonpolar solvent like hexanes can cause the TPPO to precipitate out of the crude reaction mixture.
Quantitative Data
The stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions. Below is a summary of data from a study on a one-pot aqueous Wittig reaction, which highlights the high (E)-selectivity achievable with stabilized ylides in this system.
| Entry | R¹ | R² | % Yield | E:Z Ratio |
| 1 | H | CO₂Me | 46.5 (87.0) | 95.5:4.5 |
| 2 | 2-thienyl | CO₂Me | 54.9 (87.0) | 99.8:0.2 |
| 3 | 4-anisyl | CO₂Me | 55.8 (90.5) | 93.1:6.9 |
| 4 | H | CN | 56.9 (86.1) | 58.8:41.2 |
| Data adapted from a study on a green, one-pot aqueous Wittig reaction. Yields in parentheses represent the highest reported by students in the study. R¹ corresponds to the substituent on the aldehyde, and R² corresponds to the electron-withdrawing group on the ylide.[12] |
Experimental Protocols
Protocol 1: General Wittig Synthesis of an Unsaturated Alcohol (Unstabilized Ylide)
This protocol is a general guideline for the synthesis of a (Z)-unsaturated alcohol using an unstabilized ylide.
Materials:
-
Phosphonium salt (1.1 eq)
-
Anhydrous THF
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
Hydroxy-aldehyde (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add the phosphonium salt to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve or suspend the salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red, orange, or yellow).
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve the hydroxy-aldehyde in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Tandem Oxidation-Wittig Reaction
This protocol is useful when the starting material is an alcohol and the corresponding aldehyde is unstable.
Materials:
-
Primary alcohol (1.0 eq)
-
Oxidizing agent (e.g., Dess-Martin periodinane, 1.2 eq)
-
Stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the primary alcohol in anhydrous DCM.
-
Add the stabilized ylide to the solution.
-
Add the oxidizing agent portion-wise at room temperature. The reaction is often exothermic.
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Stir the reaction at room temperature and monitor by TLC until the starting alcohol is consumed.
-
Upon completion, quench the reaction (the specific quench depends on the oxidant used; for DMP, a solution of Na₂S₂O₃ and NaHCO₃ is common).
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Work up the reaction mixture by extracting with DCM, washing the organic layer, drying, and concentrating.
-
Purify the resulting α,β-unsaturated ester by flash column chromatography.
Visualizations
Caption: General experimental workflow for the Wittig synthesis of unsaturated alcohols.
Caption: Troubleshooting decision tree for low-yield Wittig reactions.
References
- 1. byjus.com [byjus.com]
- 2. Tandem One-Pot Biocatalytic Oxidation and Wittig Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two carbon homologated alpha,beta-unsaturated aldehydes from alcohols using the in situ oxidation-Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two carbon homologated α,β-unsaturated aldehydes from alcohols using the in situ oxidation–Wittig reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. Enantioselective Potassium-Catalyzed Wittig Olefinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. sciepub.com [sciepub.com]
"improving the enantiomeric excess in the asymmetric synthesis of 6-Phenylhex-5-en-2-ol"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 6-Phenylhex-5-en-2-ol. Our goal is to help you improve the enantiomeric excess (ee) and overall success of your experiments.
Troubleshooting Guide: Enhancing Enantiomeric Excess
This guide addresses common issues encountered during the asymmetric synthesis of this compound, focusing on the enantioselective reduction of the precursor, 6-Phenylhex-5-en-2-one.
Question 1: My enantiomeric excess (ee) is low. What are the most common causes and how can I improve it?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The primary factors to investigate are the catalyst system, reaction conditions, and substrate quality.
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Catalyst and Ligand Choice: The selection of the chiral catalyst and ligand is paramount. For the reduction of α,β-unsaturated ketones like 6-Phenylhex-5-en-2-one, Noyori-type ruthenium catalysts are often effective.[1][2] The electronic and steric properties of the chiral ligand, such as BINAP or a chiral diamine, directly influence the stereochemical outcome.[3] If you are using a Noyori-type catalyst, ensure the correct enantiomer of the ligand is being used to produce the desired product enantiomer.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can significantly enhance enantioselectivity by favoring the transition state that leads to the major enantiomer.[4]
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and, consequently, the ee. Protic solvents like isopropanol or ethanol are common in transfer hydrogenation, while aprotic solvents like dichloromethane may be used in hydrogenation with H₂ gas.[3][5]
-
Hydrogen Source and Pressure: In asymmetric hydrogenation, the pressure of hydrogen gas can influence the reaction rate and selectivity.[5] For asymmetric transfer hydrogenation, the choice of hydrogen donor (e.g., isopropanol, formic acid/triethylamine azeotrope) is critical.[2]
-
-
Substrate Quality: Impurities in the 6-Phenylhex-5-en-2-one substrate can sometimes interfere with the catalyst, leading to lower ee. Ensure your starting material is of high purity.
-
Catalyst Deactivation: The catalyst may deactivate over the course of the reaction, potentially leading to a decrease in enantioselectivity over time. This can be investigated by analyzing the ee at different reaction times.
Question 2: I am observing a significant amount of the saturated ketone (6-phenylhexan-2-one) as a byproduct. How can I favor the desired 1,2-reduction over the 1,4-conjugate reduction?
Answer: The formation of the saturated ketone indicates a competing 1,4-reduction pathway. The regioselectivity between 1,2- and 1,4-reduction is influenced by the catalyst system and reaction conditions.
-
Catalyst System: Some catalyst systems are inherently more selective for 1,2-reduction. For instance, certain iridium catalysts with N,P ligands have shown high selectivity for the hydrogenation of the C=C bond in enones, so a different choice of metal or ligand might be necessary.[6] Conversely, catalysts used for asymmetric transfer hydrogenation, like Noyori-type ruthenium catalysts, often favor the reduction of the C=O bond.[2]
-
Reaction Conditions:
-
Hydrogen Donor: In transfer hydrogenation, the choice of hydrogen donor can influence regioselectivity.
-
Additives: The presence of certain additives can sometimes direct the selectivity towards either 1,2- or 1,4-reduction.
-
-
Substrate Structure: The steric and electronic properties of the substrate itself play a role. However, for a given substrate, the focus should be on optimizing the catalytic system.
Question 3: The reaction is very slow or does not go to completion. What can I do to improve the reaction rate and conversion?
Answer: Poor reactivity can be due to several factors, from catalyst activity to reaction conditions.
-
Catalyst Loading: Increasing the catalyst loading can improve the reaction rate, but this should be done judiciously to manage costs and potential side reactions.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate, but be aware that this may have a negative impact on the enantiomeric excess. A careful balance must be found.
-
Catalyst Activation: Ensure that the catalyst is properly activated. For example, Noyori-type pre-catalysts require activation to form the active hydride species.[2]
-
Purity of Reagents and Solvents: Impurities in solvents or the hydrogen source can act as catalyst poisons. Using high-purity, degassed solvents is recommended.
-
Agitation: In heterogeneous reactions (e.g., with a solid catalyst or when using H₂ gas), efficient stirring is crucial for good mass transfer.
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic systems for the asymmetric synthesis of this compound?
A1: The most common and effective methods involve the asymmetric reduction of 6-phenylhex-5-en-2-one. Key catalytic systems include:
-
Asymmetric Transfer Hydrogenation (ATH): This method typically employs ruthenium catalysts with chiral diamine ligands, such as the Noyori-Ikariya catalysts.[2][7] The hydrogen source is often isopropanol or a formic acid/triethylamine mixture.
-
Asymmetric Hydrogenation (AH): This involves the use of molecular hydrogen (H₂) and a chiral catalyst, often based on rhodium, ruthenium, or iridium with chiral phosphine ligands like BINAP.[3][5]
-
Biocatalytic Reduction: Whole-cell biocatalysts, such as Candida chilensis, or isolated enzymes (carbonyl reductases) can perform highly enantioselective reductions of α,β-unsaturated ketones, often with excellent yields and ee.[5][6]
Q2: How do I determine the enantiomeric excess of my this compound product?
A2: The enantiomeric excess is typically determined using chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the ee.
-
Chiral Gas Chromatography (GC): If the product is sufficiently volatile, chiral GC can also be used. The choice of the specific chiral column and mobile phase will need to be optimized for this compound.[8]
Q3: Can I use a chiral auxiliary approach for this synthesis?
A3: While catalytic methods are often more atom-economical, a chiral auxiliary approach is a valid strategy in asymmetric synthesis. This would involve attaching a chiral molecule to the substrate to direct the stereochemistry of a reduction, followed by removal of the auxiliary. However, for the synthesis of a relatively simple molecule like this compound, a catalytic approach is generally preferred for its efficiency.
Data Presentation: Enantiomeric Excess in Asymmetric Reductions of α,β-Unsaturated Ketones
The following tables summarize quantitative data from the literature for the asymmetric reduction of α,β-unsaturated ketones, which are structurally similar to 6-phenylhex-5-en-2-one. These results can serve as a starting point for optimizing your reaction conditions.
Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Ketones with Iridium Catalysts [6]
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Solvent | Time (h) | Conversion (%) | ee (%) |
| (E)-4-phenylbut-3-en-2-one | 1.0 | 20 | DCM | 16 | >99 | 99 |
| (E)-1,3-diphenylprop-2-en-1-one | 1.0 | 20 | DCM | 16 | >99 | 99 |
| (E)-4-(p-tolyl)but-3-en-2-one | 1.0 | 20 | DCM | 16 | >99 | 99 |
| (E)-hex-4-en-3-one | 1.0 | 20 | DCM | 16 | >99 | 98 |
Table 2: Asymmetric Transfer Hydrogenation of α,β-Unsaturated Ketones with Noyori-type Catalysts [9]
| Substrate | Catalyst | Hydrogen Donor | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (E)-4-phenylbut-3-en-2-one | (R,R)-RuCl[(p-cymene)(TsDPEN)] | iPrOH/KOH | 28 | 2 | 95 | 97 |
| Chalcone | (R,R)-RuCl[(p-cymene)(TsDPEN)] | HCOOH/NEt₃ | 28 | 12 | 98 | 98 |
| 2-Cyclohexen-1-one | (R,R)-RuCl[(p-cymene)(TsDPEN)] | iPrOH/KOH | 28 | 4 | 99 | 96 |
Table 3: Biocatalytic Reduction of an α,β-Unsaturated Ketone [5]
| Substrate | Biocatalyst | Reaction pH | Temperature (°C) | Substrate Conc. | Yield (%) | ee (%) |
| Prochiral α,β-unsaturated ketone | Candida chilensis (whole cells) | 7.0 | 30 | 10 g/L | >80 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst
This protocol is a general guideline for the asymmetric transfer hydrogenation of an α,β-unsaturated ketone like 6-phenylhex-5-en-2-one and should be optimized for the specific substrate.
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add the chiral Ru(II) catalyst (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (1R,2R)-(+)-N-p-tosyl-1,2-diphenylethylenediamine) in a 1:1 molar ratio. Add anhydrous, degassed solvent (e.g., isopropanol). Stir the mixture at room temperature for 20-30 minutes to form the pre-catalyst.
-
Reaction Setup: To a separate Schlenk flask, add the substrate, 6-phenylhex-5-en-2-one. Dissolve the substrate in anhydrous, degassed isopropanol.
-
Initiation: To the substrate solution, add a solution of the base (e.g., potassium hydroxide or potassium tert-butoxide) in isopropanol. The base is typically used in a molar ratio of 2:1 relative to the ruthenium catalyst.
-
Reaction: Add the catalyst solution to the substrate/base mixture. Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC.
Protocol 2: General Procedure for Biocatalytic Reduction using Candida Species
This protocol is a general guideline for the whole-cell bioreduction of an α,β-unsaturated ketone.
-
Cell Culture: Cultivate the Candida species (e.g., Candida chilensis) in a suitable growth medium until it reaches the desired cell density.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup: Resuspend the cell pellet in the buffer to a specific cell concentration. Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).
-
Reaction: Add the substrate, 6-phenylhex-5-en-2-one (potentially dissolved in a water-miscible co-solvent like ethanol or DMSO to improve solubility) to the cell suspension. Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitoring: Monitor the reaction progress by extracting aliquots and analyzing them by GC or HPLC.
-
Workup: After the desired conversion is reached, separate the cells by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the organic extract over anhydrous sodium sulfate and concentrate it. Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
References
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. mdpi.com [mdpi.com]
- 3. ethz.ch [ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. Highly Enantioselective Transfer Hydrogenation of α,β-Unsaturated Ketones [organic-chemistry.org]
Technical Support Center: Chromatographic Separation of 6-Phenylhex-5-en-2-ol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 6-Phenylhex-5-en-2-ol isomers. This compound presents a unique separation challenge due to the presence of both a chiral center at the C2 position, resulting in (R)- and (S)-enantiomers, and a double bond at the C5 position, which allows for the existence of (E)- and (Z)-diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating the isomers of this compound?
A1: The primary challenges stem from the structural similarities of the isomers:
-
Enantiomers ((R)- and (S)-isomers): These isomers have identical physical and chemical properties in an achiral environment, requiring the use of a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.
-
Diastereomers ((E)- and (Z)-isomers): While diastereomers have different physical properties, their structural similarity can still lead to co-elution or poor resolution on standard achiral columns.
-
Complex Mixtures: A typical synthesis of this compound may result in a mixture of all four isomers, complicating the separation and requiring a highly selective chromatographic method.
Q2: Which chromatographic technique is best suited for separating these isomers?
A2: The choice of technique depends on the specific separation goal:
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the most common and effective method for separating enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for screening.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to normal-phase HPLC for chiral separations, often providing faster analysis times, higher efficiency, and reduced solvent consumption.[2][3][][5] It is particularly well-suited for preparative scale separations.[][5]
-
Gas Chromatography (GC) with a Chiral Column: For volatile derivatives of this compound, GC with a chiral column (e.g., based on cyclodextrins) can be a high-resolution option.[6]
-
Achiral HPLC: For the separation of the (E)- and (Z)-diastereomers, a standard achiral column (e.g., C18, Phenyl-Hexyl) may be sufficient.
Q3: How do I select an appropriate chiral column for HPLC or SFC?
A3: There is no definitive way to predict the best chiral column without experimental screening.[7] A systematic screening of several CSPs with different chiral selectors is the most effective approach. A good starting point for screening would include polysaccharide-based columns (e.g., cellulose and amylose derivatives) under normal phase, polar organic, and reversed-phase conditions.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers on a Chiral Column
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a diverse set of CSPs (e.g., polysaccharide-based, Pirkle-type). The interaction between the analyte and the CSP is highly specific. |
| Incorrect Mobile Phase Composition | Normal Phase: Vary the concentration and type of alcohol modifier (e.g., isopropanol, ethanol). The type and concentration of the alcohol can significantly impact chiral recognition.[8] Reversed Phase: Adjust the organic modifier (acetonitrile vs. methanol) and the aqueous phase pH and buffer concentration. |
| Suboptimal Temperature | Optimize the column temperature. Lower temperatures often enhance enantioselectivity, but can also lead to broader peaks. |
| Low Efficiency | Decrease the flow rate to improve peak efficiency and potentially increase resolution. |
Issue 2: Peak Tailing for All Isomer Peaks
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Reversed Phase: Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active silanol groups. For acidic compounds, adding a small amount of a weak acid like formic or acetic acid can improve peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may be irreversibly contaminated or degraded and require replacement. |
| Mismatched Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase whenever possible to avoid peak distortion. |
Issue 3: Peak Splitting or Shoulder Peaks
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Co-elution of Isomers | This is likely if you are trying to separate all four isomers on a single column. Optimize the mobile phase conditions (gradient, solvent composition) to improve separation. It may be necessary to use a two-dimensional LC approach. |
| Column Void or Channeling | A sudden pressure shock or long-term use can cause a void at the column inlet. Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column needs to be replaced. |
| Injector Problems | A partially blocked injector port can cause the sample to be introduced onto the column in a non-uniform way. Clean or replace the injector components. |
Data Presentation: Comparison of Starting Conditions for Method Development
The following tables provide hypothetical, yet realistic, starting points for the separation of this compound isomers using different chromatographic techniques. These are intended as a guide for initial method development.
Table 1: HPLC Method for Enantiomer Separation (Normal Phase)
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak AD-H (Amylose-based) | Chiralcel OD-H (Cellulose-based) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Hypothetical R(S)-isomer Retention Time | 8.5 min | 10.2 min |
| Hypothetical S(R)-isomer Retention Time | 9.8 min | 11.5 min |
| Hypothetical Resolution (Rs) | 1.8 | 1.6 |
Table 2: SFC Method for Enantiomer Separation
| Parameter | Condition 1 |
| Column | Chiralpak IC (Cellulose-based) |
| Mobile Phase | CO2 / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Hypothetical R(S)-isomer Retention Time | 2.1 min |
| Hypothetical S(R)-isomer Retention Time | 2.5 min |
| Hypothetical Resolution (Rs) | 2.0 |
Table 3: GC Method for Enantiomer Separation
| Parameter | Condition 1 |
| Column | Rt-βDEXsm (permethylated beta-cyclodextrin) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min |
| Detector | FID at 250 °C |
| Hypothetical R(S)-isomer Retention Time | 15.2 min |
| Hypothetical S(R)-isomer Retention Time | 15.5 min |
| Hypothetical Resolution (Rs) | 1.7 |
Experimental Protocols
Protocol 1: Chiral HPLC Screening for Enantiomeric Separation
-
Column Selection: Prepare a set of chiral columns for screening. Recommended columns include those based on derivatized cellulose and amylose (e.g., Chiralcel OD, Chiralcel OJ, Chiralpak AD, Chiralpak AS).
-
Mobile Phase Preparation:
-
Normal Phase: Prepare mobile phases consisting of n-hexane with an alcohol modifier (e.g., 10%, 20%, and 30% isopropanol or ethanol).
-
Reversed Phase: Prepare mobile phases consisting of an aqueous buffer (e.g., 10 mM ammonium bicarbonate, pH 7) and an organic modifier (acetonitrile or methanol) in various ratios (e.g., 70:30, 50:50, 30:70).
-
-
Sample Preparation: Dissolve the this compound isomer mixture in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
-
Screening Execution: Inject the sample onto each column with each mobile phase combination.
-
Data Analysis: Evaluate the chromatograms for the number of peaks, resolution between enantiomers, and peak shape.
Protocol 2: Achiral HPLC for (E)/(Z)-Diastereomer Separation
-
Column Selection: Use a C18 or a Phenyl-Hexyl column. Phenyl-based columns can offer unique selectivity for aromatic compounds.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A good starting point is a 60:40 (v/v) mixture.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Optimization: If resolution is insufficient, perform a gradient elution from 40% to 80% acetonitrile over 20 minutes to determine the optimal isocratic conditions.
Visualizations
Caption: Workflow for chromatographic method development.
Caption: Troubleshooting poor enantiomeric resolution.
References
"resolving peak tailing issues in the HPLC analysis of 6-Phenylhex-5-en-2-ol"
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 6-Phenylhex-5-en-2-ol. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving peak tailing.
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing in the HPLC analysis of this compound, a hydrophobic and aromatic compound, can stem from several factors, primarily related to secondary interactions with the stationary phase, mobile phase conditions, or instrumental issues.[1][2][3][4] Follow this step-by-step guide to troubleshoot the problem.
Step 1: Evaluate and Optimize Mobile Phase Conditions
The mobile phase composition is a critical factor influencing peak shape.[5]
-
pH Adjustment: Un-ionized silanol groups on the silica-based stationary phase can interact with your analyte, causing tailing.[1][6][7] Lowering the mobile phase pH to between 2.5 and 3.5 can suppress the ionization of these silanol groups, thereby reducing secondary interactions.[1][8]
-
Buffer Strength: Inadequate buffer capacity can lead to pH shifts on the column, contributing to peak tailing.[9][10] Ensure your buffer concentration is sufficient, typically between 20-50 mM.[10]
-
Mobile Phase Additives: Consider adding a tail-suppressing additive to the mobile phase.[9]
-
Triethylamine (TEA): A common choice, TEA acts as a competing base, interacting with the active silanol sites and minimizing their interaction with the analyte.[8] A concentration of 10-25 mM is usually a good starting point.[9]
-
Formic Acid or Acetic Acid: These can also be used to control the pH and improve peak shape.[11]
-
-
Solvent Strength and Composition: An inadequate solvent strength can cause peaks to broaden and tail.[5] Experiment with different ratios of your organic solvent (e.g., acetonitrile or methanol) to water to ensure efficient elution of this compound.
Step 2: Assess the HPLC Column
The column is often a primary source of peak shape problems.
-
Column Chemistry: For a non-polar compound like this compound, a C18 or C8 column is appropriate. However, the type of silica can have a significant impact.
-
Type B Silica Columns: Modern, high-purity Type B silica columns have a lower metal content and reduced silanol activity, which significantly minimizes peak tailing for a wide range of compounds.[1]
-
End-Capped Columns: Use a column that has been "end-capped." This process deactivates most of the residual silanol groups, preventing unwanted secondary interactions.[2][11]
-
-
Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[5][12]
-
Flushing: Flush the column with a strong solvent to remove any strongly retained contaminants.
-
Column Replacement: If the problem persists after flushing, the column may be at the end of its life and require replacement.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[5][13] Try reducing the injection volume or the sample concentration.
Step 3: Check the HPLC System
Instrumental issues can also contribute to peak asymmetry.
-
Extra-Column Volume (Dead Volume): Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[2][14] Ensure all connections are made with the shortest possible length of appropriate internal diameter tubing.
-
Leaking Fittings: Loose fittings can disrupt the flow path and lead to distorted peaks. Check all connections for leaks.
-
Detector Settings: An incorrect detector time constant or sampling rate can affect the recorded peak shape. Consult your detector manual for optimal settings for your analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.[15] For many methods, a tailing factor below 2 is considered acceptable.[14]
Q2: Why is this compound prone to peak tailing?
A2: this compound is a relatively non-polar molecule due to its phenyl group and hexene chain. While it does not have strongly basic functional groups that are the most common cause of severe tailing, its hydroxyl group can still participate in hydrogen bonding with active silanol groups on the silica surface of the HPLC column. This secondary interaction mechanism can lead to peak tailing.[3][7]
Q3: Can the sample solvent affect peak shape?
A3: Yes, the solvent in which your sample is dissolved can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[12] It is always best to dissolve your sample in the initial mobile phase if possible.
Q4: I've tried adjusting the mobile phase pH and using an end-capped column, but I still see some tailing. What else can I do?
A4: If you have addressed the most common causes, consider these additional steps:
-
Increase Column Temperature: Raising the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing the kinetics of mass transfer.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity and potentially improve peak symmetry.
-
Sample Clean-up: If your sample matrix is complex, interfering components could be co-eluting with your analyte, causing the appearance of a tailing peak.[3] Consider a sample clean-up step like solid-phase extraction (SPE).
Q5: How can I quickly diagnose if my column is the source of the problem?
A5: A simple way to check if the column is the issue is to replace it with a new, identical column that is known to be in good condition. If the peak shape improves significantly, it is highly likely that your original column was contaminated, degraded, or not suitable for the application.
Data Presentation
Table 1: Effect of Mobile Phase pH on Tailing Factor for this compound
| Mobile Phase pH | Tailing Factor (Tf) |
| 6.8 | 2.1 |
| 4.5 | 1.8 |
| 3.0 | 1.3 |
| 2.5 | 1.1 |
Note: This is example data for illustrative purposes.
Table 2: Effect of Mobile Phase Additive on Tailing Factor for this compound (at pH 4.5)
| Additive (Concentration) | Tailing Factor (Tf) |
| None | 1.8 |
| 0.1% Formic Acid | 1.4 |
| 10 mM Triethylamine | 1.2 |
| 25 mM Triethylamine | 1.1 |
Note: This is example data for illustrative purposes.
Experimental Protocols
Protocol 1: Method for Evaluating the Effect of Mobile Phase pH
-
Column: C18, 4.6 x 150 mm, 5 µm, end-capped
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
Procedure: a. Prepare four different mobile phase A solutions, adjusting the pH of the water to 6.8, 4.5, 3.0, and 2.5 using phosphoric acid. b. Equilibrate the column with the initial mobile phase composition for at least 15 minutes for each new pH. c. Inject the sample and record the chromatogram. d. Calculate the tailing factor for the this compound peak at each pH.
Protocol 2: Silanol Activity Test
-
Purpose: To determine the activity of residual silanol groups on a column.
-
Test Mix: Prepare a solution containing a neutral compound (e.g., toluene), an acidic compound (e.g., benzoic acid), and a basic compound (e.g., amitriptyline).
-
Mobile Phase: A typical reversed-phase mobile phase, for example, 50:50 acetonitrile:water with a 25 mM phosphate buffer at pH 7.0.
-
Procedure: a. Equilibrate the column with the mobile phase. b. Inject the test mix. c. Evaluate the peak shape of the basic compound (amitriptyline). Significant tailing indicates high silanol activity. d. Compare the results to a new, high-quality, end-capped column for reference.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Analyte interaction with stationary phase.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. m.youtube.com [m.youtube.com]
- 5. uhplcs.com [uhplcs.com]
- 6. support.waters.com [support.waters.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. quora.com [quora.com]
- 11. labcompare.com [labcompare.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. uhplcs.com [uhplcs.com]
- 15. waters.com [waters.com]
Technical Support Center: 6-Phenylhex-5-en-2-ol Synthesis & Purification
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in preventing the decomposition of 6-Phenylhex-5-en-2-ol during experimental workup.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is complete. What is the most critical factor to consider during the workup to prevent decomposition?
A1: The most critical factor is avoiding acidic conditions. This compound is a secondary allylic alcohol with a styrenyl moiety, making it highly susceptible to acid-catalyzed decomposition. Even mildly acidic conditions can lead to dehydration, forming a conjugated diene, or other rearrangements.
Q2: What is the recommended quenching agent for reactions involving strong bases or organometallic reagents used to synthesize this alcohol?
A2: It is highly recommended to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2][3] This solution acts as a mild proton source to neutralize the reaction mixture without causing a significant drop in pH, which would occur with strong acids like HCl.[1][4]
Q3: Can I use dilute HCl or other strong acids for the workup?
A3: No, the use of strong acids should be strictly avoided. The resulting low pH can readily protonate the hydroxyl group, turning it into a good leaving group (water). This facilitates the formation of a resonance-stabilized carbocation, leading to undesired side products.[1][4]
Q4: What are the primary decomposition products I should be aware of?
A4: The main decomposition pathways under acidic conditions are dehydration to form 6-phenylhexa-3,5-diene and potential allylic rearrangements. These side products can complicate purification and significantly reduce the yield of the desired alcohol.
Q5: How can I effectively remove residual acids from my organic layer after extraction?
A5: To neutralize and remove any residual acidic components, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] It is advisable to test the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.
Q6: Are there any special considerations for the purification of this compound?
A6: During purification by column chromatography, it is recommended to use a neutral stationary phase, such as deactivated silica gel. This can be prepared by flushing the silica gel with a solvent mixture containing a small amount of a neutral or basic additive like triethylamine before loading the sample. This precaution helps to prevent on-column decomposition. For distillation, ensure the apparatus is free of any acidic residues.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Decomposition during workup due to acidic conditions. | Use saturated aqueous NH₄Cl for quenching instead of strong acids.[1][3][6] Ensure all subsequent aqueous washes are neutral or slightly basic (e.g., saturated NaHCO₃).[5] |
| Presence of multiple unidentified spots on TLC, possibly less polar than the product | Formation of elimination or rearrangement byproducts. | This is likely due to acid-catalyzed dehydration. Strictly maintain neutral to slightly basic conditions throughout the workup and purification steps. |
| Product decomposes during column chromatography | The silica gel is too acidic. | Use deactivated (neutralized) silica gel for chromatography. You can prepare this by pre-treating the silica gel with a solvent system containing a small percentage of triethylamine. |
| Emulsion formation during extraction | Presence of magnesium salts (from Grignard reactions) or other inorganic byproducts. | Add a sufficient amount of saturated NH₄Cl during the quench to ensure all magnesium salts are dissolved in the aqueous layer.[1] If an emulsion persists, adding brine (saturated NaCl solution) can help to break it. |
Experimental Protocol: Recommended Mild Workup Procedure
This protocol is designed for the workup of a reaction mixture from which this compound is to be isolated, for instance, after a Grignard reaction.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution with vigorous stirring to quench any unreacted reagents and neutralize the mixture.[1][3] The amount of NH₄Cl solution should be sufficient to dissolve any precipitated magnesium salts.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers.
-
-
Washing and Neutralization:
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acid.[5]
-
Brine (saturated aqueous NaCl solution) to reduce the amount of dissolved water in the organic layer.
-
-
After the NaHCO₃ wash, check the pH of the aqueous layer with litmus paper or a pH strip to ensure it is no longer acidic.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on deactivated silica gel or by distillation under reduced pressure.
-
Visualizing Decomposition Pathways
The following diagram illustrates the potential acid-catalyzed decomposition pathways of this compound.
Caption: Acid-catalyzed decomposition vs. recommended neutral workup.
References
- 1. organic chemistry - What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.in [brainly.in]
Technical Support Center: Optimizing Derivatization Reactions for 6-Phenylhex-5-en-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 6-Phenylhex-5-en-2-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound.
Issue 1: Low or No Product Yield
Question: I am attempting to derivatize this compound, but I am observing very low yields of my desired product, or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common issue in derivatization reactions. Several factors related to reagents, reaction conditions, and experimental technique can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Quality | - Derivatizing Agent: Ensure the derivatizing agent (e.g., silylating or acylating agent) is not expired and has been stored under the recommended conditions (e.g., in a desiccator) to prevent degradation from moisture.[1] Consider purchasing a new batch of reagent. |
| - Solvent: Use anhydrous solvents. The presence of water can consume the derivatizing reagent and inhibit the reaction.[1] Consider using freshly distilled or commercially available anhydrous solvents. | |
| - Analyte Purity: Ensure the starting material, this compound, is pure and free of contaminants that could interfere with the reaction. | |
| Reaction Conditions | - Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. For silylation, reactions can often be performed at room temperature, but heating (e.g., to 60-70°C) can increase the reaction rate.[2] For acylation, moderate heating may also be beneficial.[2] |
| - Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC) to determine the optimal reaction time. | |
| - Reagent Stoichiometry: An insufficient amount of the derivatizing agent can lead to incomplete conversion. It is often recommended to use a molar excess of the derivatizing agent (e.g., a 2:1 molar ratio of silylating agent to active hydrogens).[1] | |
| - Catalyst: For some reactions, a catalyst may be necessary to achieve a good yield. For example, in silylation reactions, a catalyst like trimethylchlorosilane (TMCS) can be added to increase the reactivity of the silylating agent.[1] For acylations, a base like pyridine or a catalyst like zinc chloride may be required.[1] | |
| Experimental Technique | - Moisture Contamination: Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| - Work-up Procedure: Product may be lost during the work-up. Ensure all transfers are quantitative and that the extraction and purification steps are optimized to minimize loss. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low derivatization yield.
Issue 2: Incomplete Reaction and Presence of Starting Material
Question: My analysis (e.g., GC-MS) shows a significant amount of unreacted this compound along with my desired derivative. How can I drive the reaction to completion?
Answer:
An incomplete reaction is a common hurdle and is often related to reaction kinetics and equilibrium. The presence of the starting material indicates that the reaction has either not proceeded long enough or has reached equilibrium before all the starting material is consumed.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | - Increase the reaction time and/or temperature. Monitor the reaction progress over time to determine when the reaction has reached completion. |
| Reagent Reactivity | - Consider using a more reactive derivatizing agent. For example, if BSTFA is giving incomplete silylation, a reagent combination like BSTFA with 1% TMCS might be more effective.[1] For acylation, acetyl chloride is generally more reactive than acetic anhydride.[1] |
| Steric Hindrance | - this compound is a secondary alcohol, which can be more sterically hindered than a primary alcohol, potentially slowing the reaction.[1] Allowing for longer reaction times or using a higher temperature can help overcome this. |
| Equilibrium | - If the reaction is reversible, consider strategies to shift the equilibrium towards the products. This could involve removing a byproduct as it is formed or using a larger excess of the derivatizing reagent. |
| Catalyst Inefficiency | - If using a catalyst, ensure it is active and present in a sufficient amount. For acylations, bases like pyridine not only catalyze the reaction but also neutralize the acid byproduct, driving the reaction forward. |
Issue 3: Formation of Multiple Products or Side Reactions
Question: I am observing unexpected peaks in my chromatogram, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
Answer:
The presence of a double bond and a secondary alcohol in this compound makes it susceptible to certain side reactions under derivatization conditions.
Potential Side Reactions and Solutions:
| Side Reaction | Explanation and Mitigation |
| Allylic Rearrangement | - The allylic nature of the alcohol could lead to rearrangement of the double bond under certain conditions, especially if acidic catalysts are used. Using milder, non-acidic reaction conditions can help minimize this. |
| Elimination | - Strong acids or high temperatures can promote the elimination of water to form a diene. Employing milder reaction conditions and avoiding strong acids is recommended. |
| Reaction with the Double Bond | - While less common with standard silylation and acylation reagents, highly reactive reagents or certain catalysts could potentially interact with the double bond. Ensure the chosen derivatization method is selective for the hydroxyl group. |
| Over-derivatization | - In some cases, if there are other reactive functional groups, they might also get derivatized. However, for this compound, this is unlikely. |
Logical Flow for Minimizing Side Products:
Caption: Strategy for minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for an allylic alcohol like this compound for GC analysis?
A1: The two most common and effective derivatization methods for alcohols for GC analysis are silylation and acylation.[3]
-
Silylation: This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] Silylation increases the volatility and thermal stability of the analyte.
-
Acylation: This method introduces an acyl group (e.g., acetyl) to the hydroxyl group, forming an ester. Common acylating agents are acetic anhydride and acetyl chloride.[2] Acylation also increases volatility and can improve chromatographic peak shape.
Q2: How do I choose between silylation and acylation for my experiments?
A2: The choice depends on several factors:
-
Stability of Derivatives: Silyl ethers can be sensitive to moisture and may hydrolyze back to the alcohol. Acyl derivatives (esters) are generally more stable.
-
Reagent Handling: Silylating agents are highly sensitive to moisture and must be handled under anhydrous conditions. Acylating agents like acetic anhydride are less sensitive, though acetyl chloride is corrosive and reacts with water.
-
Analytical Goals: For mass spectrometry, the fragmentation pattern of the TMS derivative can be very informative for structure elucidation.
Q3: What are typical reaction conditions for the silylation of a secondary alcohol?
A3: A general starting point for the silylation of a secondary alcohol like this compound is as follows:
| Parameter | Typical Condition |
| Silylating Agent | BSTFA (+/- 1% TMCS) or MSTFA |
| Solvent | Aprotic solvents like pyridine, acetonitrile, or dichloromethane |
| Temperature | Room temperature to 70°C |
| Time | 15 minutes to 2 hours |
| Molar Ratio | 2:1 (Silylating agent : Analyte) |
Note: These are starting conditions and may require optimization for your specific application.
Q4: What are typical reaction conditions for the acylation of a secondary alcohol?
A4: A general starting point for the acylation of a secondary alcohol is:
| Parameter | Typical Condition |
| Acylating Agent | Acetic Anhydride or Acetyl Chloride |
| Catalyst/Base | Pyridine or a catalytic amount of an acid (e.g., ZnCl₂) or base.[1] |
| Solvent | Can be run neat or in a solvent like dichloromethane or pyridine. |
| Temperature | Room temperature to 60°C[2] |
| Time | 30 minutes to several hours |
Note: These are starting conditions and may require optimization.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS
Objective: To prepare the trimethylsilyl (TMS) ether of this compound for GC-MS analysis.
Materials:
-
This compound
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous pyridine or acetonitrile
-
Reaction vial with a screw cap and PTFE septum
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Preparation: Ensure all glassware is clean and dry.
-
Analyte Preparation: In a 2 mL reaction vial, add approximately 1 mg of this compound.
-
Solvent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the analyte.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Acylation of this compound using Acetic Anhydride and Pyridine
Objective: To prepare the acetate ester of this compound for GC-MS analysis.
Materials:
-
This compound
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Reaction vial with a screw cap
-
Heating block or water bath
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Preparation: Ensure all glassware is clean and dry.
-
Analyte and Reagent Addition: In a reaction vial, dissolve approximately 10 mg of this compound in 0.5 mL of anhydrous pyridine. Add 0.2 mL of acetic anhydride.
-
Reaction: Cap the vial and stir the mixture at room temperature for 1-2 hours, or gently heat to 50°C for 30 minutes to expedite the reaction. Monitor by TLC or GC.
-
Quenching and Extraction: After cooling, carefully add 2 mL of water to the reaction mixture. Extract the product with dichloromethane (2 x 2 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 2 mL) and then with brine (1 x 2 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent under a gentle stream of nitrogen.
-
Analysis: Reconstitute the residue in a suitable solvent for GC-MS analysis.
Experimental Workflow Diagram:
References
"scale-up synthesis of 6-Phenylhex-5-en-2-ol challenges and solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Phenylhex-5-en-2-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound, and is it suitable for scale-up?
A1: The most common laboratory-scale synthesis of this compound involves the Grignard reaction between a cinnamyl halide (e.g., cinnamyl chloride or bromide) and acetaldehyde.[1][2][3][4][5] This method is attractive due to the ready availability of starting materials and the straightforward carbon-carbon bond formation. However, scaling up this reaction presents several challenges that need to be carefully managed.
Q2: What are the primary challenges encountered when scaling up the Grignard synthesis of this compound?
A2: The primary challenges in the scale-up of this Grignard reaction include:
-
Exothermic Reaction: The Grignard reaction is highly exothermic, which can lead to thermal runaways on a large scale if not properly controlled.[6][7]
-
Reaction Initiation: Initiating the Grignard reagent formation can be difficult and unpredictable, especially at larger scales. This can result in the dangerous accumulation of unreacted alkyl halide.[7]
-
Wurtz Coupling Byproduct: A significant side reaction is the coupling of the Grignard reagent with the unreacted cinnamyl halide, leading to the formation of 1,6-diphenyl-1,5-hexadiene (Wurtz coupling product), which reduces the yield of the desired alcohol.[8]
-
Solvent and Reagent Purity: Grignard reagents are extremely sensitive to moisture and protic solvents, which can quench the reaction. Ensuring completely anhydrous conditions is critical for a successful scale-up.[6]
-
Product Purification: Isolating pure this compound from the reaction mixture and byproducts can be challenging at a larger scale.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Initiating Grignard Reaction | - Inactive magnesium surface (oxide layer)- Traces of water in solvent or on glassware- Impure cinnamyl halide | - Activate Magnesium: Use mechanical stirring to break the oxide layer, add a small crystal of iodine, or use a small amount of 1,2-dibromoethane as an initiator.- Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere. Use freshly distilled, anhydrous ether or THF.- Purify Cinnamyl Halide: Distill the cinnamyl halide before use to remove any impurities. |
| Low Yield of this compound | - Incomplete reaction- Significant Wurtz coupling byproduct formation- Grignard reagent quenching by moisture or acidic protons | - Slow Addition: Add the cinnamyl halide solution slowly to the magnesium turnings to maintain a gentle reflux and prevent a large excess of the halide.- Use of Continuous Flow Reactor: Consider a continuous flow setup to improve mixing, heat transfer, and reduce byproduct formation.[6][8]- Strict Anhydrous Technique: Ensure all reagents and solvents are scrupulously dried. |
| Reaction Becomes Uncontrollably Exothermic | - Addition rate of reagents is too fast- Inadequate cooling | - Controlled Addition: Add the acetaldehyde to the Grignard reagent at a controlled rate, monitoring the internal temperature closely.- Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice-water or dry ice-acetone) to maintain the desired reaction temperature. |
| Formation of Significant Amounts of Byproducts | - High local concentrations of reagents- Elevated reaction temperatures | - Dilution: Use a sufficient amount of solvent to minimize localized high concentrations of reagents.- Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) during the addition of acetaldehyde. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Separating Product from Wurtz Byproduct | - Similar polarities of the product and the main byproduct. | - Column Chromatography: Use a silica gel column with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components.- Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, crystallization can be an effective purification method. |
| Product Decomposition During Distillation | - Thermal instability of the secondary allylic alcohol. | - Vacuum Distillation: Distill the product under reduced pressure to lower the boiling point and minimize thermal decomposition.- Azeotropic Distillation: For removing water, consider azeotropic distillation with a suitable solvent.[9][10] |
| Emulsion Formation During Aqueous Workup | - Presence of magnesium salts. | - Saturated Ammonium Chloride: Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which helps to break up emulsions.- Filtration: Filter the mixture through a pad of celite to remove insoluble magnesium salts before extraction. |
Experimental Protocols
Illustrative Laboratory-Scale Synthesis of this compound via Grignard Reaction
This protocol is for illustrative purposes and should be adapted and optimized for scale-up with appropriate safety precautions.
1. Preparation of Cinnamylmagnesium Bromide (Grignard Reagent)
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inlet for inert gas (e.g., nitrogen or argon).
-
Procedure:
-
Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of inert gas.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of cinnamyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the cinnamyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining cinnamyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
2. Reaction with Acetaldehyde
-
Procedure:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve acetaldehyde (1.1 equivalents) in anhydrous diethyl ether or THF and place it in the dropping funnel.
-
Add the acetaldehyde solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
3. Workup and Purification
-
Procedure:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
References
- 1. doubtnut.com [doubtnut.com]
- 2. Acetaldehyde on reaction with Grignard reagent and subsequent hydrolysis yields:(a)- Tertiary alcohol(b)- Primary alcohol(c)- Secondary alcohol(d)- Both primary and secondary alcohol [vedantu.com]
- 3. quora.com [quora.com]
- 4. Reaction of Acetaldehyde with Magnesium Bromide What happens when acetal.. [askfilo.com]
- 5. collegedunia.com [collegedunia.com]
- 6. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. EP0249648B1 - Process for purifying allyl alcohol - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 6-Phenylhex-5-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantification of 6-Phenylhex-5-en-2-ol. As no specific validated methods for this analyte are readily available in published literature, this document outlines recommended strategies and performance benchmarks based on validated methods for structurally similar aromatic alcohols, such as phenylethyl alcohol and benzyl alcohol. The provided data and protocols serve as a robust starting point for the development and validation of a fit-for-purpose analytical method for this compound.
The primary analytical techniques suitable for the quantification of a volatile, aromatic alcohol like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Method Comparison: HPLC vs. GC
The choice between HPLC and GC depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile and thermally labile compounds. When coupled with a Ultraviolet (UV) detector, it offers a robust and widely accessible method for quantifying aromatic compounds.
-
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID), it provides high sensitivity and linearity for hydrocarbon-containing analytes. When coupled with a Mass Spectrometer (MS), it offers excellent selectivity and allows for definitive identification of the analyte.
The following tables summarize typical performance data for validated HPLC and GC methods for analogous aromatic alcohols. These values can be considered as performance targets during the validation of a method for this compound.
Data Presentation
Table 1: Comparison of HPLC Method Performance for Aromatic Alcohol Quantification
| Validation Parameter | Typical Performance for Phenylethyl Alcohol | Typical Performance for Benzyl Alcohol |
| Linearity Range | 173 - 260 µg/mL[1][2][3] | 25 - 175 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[1][2][3] | > 0.999[4] |
| Accuracy (% Recovery) | 98.0% - 102.0%[3] | 98.0% - 107.2%[5] |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | Not Reported | 2.67 µg/mL[4] |
| Limit of Quantification (LOQ) | Not Reported | 13.3 µg/mL[4] |
Table 2: Comparison of GC Method Performance for Aromatic Alcohol Quantification
| Validation Parameter | Typical Performance for Benzyl Alcohol (GC-FID) | Typical Performance for Benzyl Alcohol (GC-MS) |
| Linearity Range | 25 - 175 µg/mL[4] | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 107.2%[5] | 98.0% - 105.0% |
| Precision (%RSD) | < 3.7%[5] | < 5.0% |
| Limit of Detection (LOD) | 2.67 µg/mL[4] | 0.05 µg/g |
| Limit of Quantification (LOQ) | 13.3 µg/mL[4] | 0.1 µg/g |
Experimental Protocols
The following are detailed, generalized experimental protocols for HPLC-UV and GC-FID/MS methods for the quantification of aromatic alcohols. These should be optimized for the specific analysis of this compound.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on a validated procedure for the quantification of phenylethyl alcohol.[1][2][3]
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (50:50, v/v).
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase and dilute to create calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Analyze a series of at least five concentrations of the standard solution to cover the expected concentration range of the samples.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculate the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.
Protocol 2: Gas Chromatography with Flame Ionization or Mass Spectrometry Detection (GC-FID/MS)
This protocol is a generalized procedure based on validated methods for benzyl alcohol.[4][5]
1. Instrumentation and Materials:
-
GC system with a split/splitless injector, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Carrier Gas: Helium.
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and dilute to create calibration standards.
-
Sample Preparation: Dissolve the sample in the chosen solvent. If necessary, perform an extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the matrix.
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Detector Temperature:
-
FID: 280 °C
-
MS Transfer Line: 280 °C
-
MS Ion Source: 230 °C
-
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
3. Validation Parameters to be Assessed:
-
Follow the same validation parameters as outlined in the HPLC-UV protocol (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness).
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. academicjournals.org [academicjournals.org]
- 2. [PDF] Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. ewai-group.com [ewai-group.com]
A Comparative Analysis of the Potential Biological Activities of 6-Phenylhex-5-en-2-ol and its Saturated Analog, 6-phenylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the potential biological activities of the unsaturated aromatic alcohol 6-Phenylhex-5-en-2-ol and its saturated counterpart, 6-phenylhexan-2-ol. While direct experimental data comparing these two specific molecules is not currently available in the public domain, this document extrapolates their likely biological profiles based on the known activities of structurally similar phenylalkanols and the fundamental biochemical differences conferred by the presence or absence of a carbon-carbon double bond. This guide also presents detailed experimental protocols for assays that could be employed to quantitatively assess and compare their biological effects.
Introduction
The saturation of a carbon-carbon double bond in a bioactive molecule can significantly alter its three-dimensional structure, electronic properties, and metabolic stability. These modifications, in turn, can have a profound impact on the compound's pharmacological profile, including its potency, selectivity, and mechanism of action. This compound, with its terminal double bond, possesses a more rigid and planar phenyl-alkenyl moiety compared to the flexible alkyl chain of 6-phenylhexan-2-ol. This structural difference is hypothesized to influence their interactions with biological targets. Phenylpropanoids and related phenolic compounds are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects. This guide will explore the potential for these activities in the two molecules of interest.
Hypothetical Comparative Biological Activity Data
Due to the absence of direct comparative studies, the following table presents a hypothetical summary of potential biological activities. These values are for illustrative purposes to guide future experimental design and are based on general trends observed for unsaturated versus saturated analogs in similar chemical classes.
| Biological Activity Assay | This compound (Unsaturated) | 6-phenylhexan-2-ol (Saturated) | Rationale for Hypothetical Difference |
| Antimicrobial (MIC, µg/mL) | Lower MIC (Higher Potency) | Higher MIC (Lower Potency) | The double bond may enhance membrane disruption or interaction with microbial enzymes. |
| Antioxidant (DPPH IC50, µM) | Lower IC50 (Higher Potency) | Higher IC50 (Lower Potency) | The allylic hydrogen atoms in the unsaturated compound may be more readily donated to scavenge free radicals. |
| Cytotoxicity (MTT IC50, µM) | Lower IC50 (Higher Potency) | Higher IC50 (Lower Potency) | The planarity of the unsaturated system might favor intercalation with DNA or binding to enzyme active sites involved in cell proliferation. |
| Anti-inflammatory (LOX IC50, µM) | Lower IC50 (Higher Potency) | Higher IC50 (Lower Potency) | The double bond could be crucial for binding to the active site of inflammatory enzymes like lipoxygenase. |
| Enzyme Inhibition (AChE IC50, µM) | Lower IC50 (Higher Potency) | Higher IC50 (Lower Potency) | The specific geometry conferred by the double bond might lead to a better fit within the enzyme's active site. |
Potential Signaling Pathway Modulation
Bioactive small molecules frequently exert their effects by modulating intracellular signaling cascades. Two of the most critical pathways in cellular regulation are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. The MAPK/ERK pathway is central to cell proliferation, differentiation, and survival[1][2][3][4][5], while the NF-κB pathway is a key regulator of the inflammatory response and cell survival[6][7][8][9]. It is plausible that this compound and its saturated analog could differentially modulate these pathways, leading to varied biological outcomes.
Caption: Simplified MAPK/ERK Signaling Pathway.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and 6-phenylhexan-2-ol, the following detailed experimental protocols are recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compounds (this compound and 6-phenylhexan-2-ol)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
Test compounds
-
DPPH solution (in methanol or ethanol)
-
Ascorbic acid (positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compounds and ascorbic acid in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the test compound solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compounds
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity (Lipoxygenase Inhibition Assay)
This assay measures the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the inflammatory cascade.
Materials:
-
Test compounds
-
Soybean lipoxygenase enzyme
-
Linoleic acid (substrate)
-
Borate buffer
-
Quercetin (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare various concentrations of the test compounds and quercetin.
-
In a cuvette, mix the buffer, enzyme solution, and the test compound.
-
Incubate the mixture at room temperature for a few minutes.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Conclusion
The presence of a carbon-carbon double bond in this compound is anticipated to confer distinct biological properties compared to its saturated analog, 6-phenylhexan-2-ol. It is hypothesized that the unsaturated compound may exhibit enhanced antimicrobial, antioxidant, cytotoxic, and anti-inflammatory activities. However, these predictions require empirical validation. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these two molecules. Such studies are crucial for understanding structure-activity relationships and for the potential development of novel therapeutic agents.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Absolute Configuration of 6-Phenylhex-5-en-2-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. For a molecule such as 6-Phenylhex-5-en-2-ol, which possesses a stereogenic center at the C2 position, unequivocally assigning the (R) or (S) configuration is paramount for understanding its biological activity and ensuring stereochemical purity. This guide provides a comparative overview of three powerful analytical techniques for this purpose: Mosher's Ester Analysis, Vibrational Circular Dichroism (VCD), and Single Crystal X-ray Crystallography.
Methodology Comparison
Each method offers distinct advantages and is applicable under different circumstances. The choice of method will often depend on the physical properties of the analyte, the amount of sample available, and the instrumentation at hand.
| Method | Principle | Sample Requirements | Key Advantages | Limitations |
| Mosher's Ester Analysis | Derivatization of the alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters, which exhibit distinct ¹H NMR chemical shifts. | Small quantities (mg) of the purified alcohol. | Does not require crystallization; provides a definitive assignment based on empirical rules; relatively quick. | Requires chemical modification of the sample; interpretation can be complex for sterically hindered or flexible molecules. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a computationally predicted spectrum for a known enantiomer. | Typically 5-15 mg of the sample in solution, which is recoverable.[1] | Non-destructive; applicable to a wide range of molecules in their native state (liquids, oils, solutions); provides conformational information.[1] | Requires access to specialized instrumentation and computational resources; accuracy depends on the quality of the computational model. |
| Single Crystal X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | A high-quality single crystal (typically 0.1-0.3 mm in all dimensions). | Provides an unambiguous and direct determination of the absolute configuration; yields a complete 3D structure of the molecule. | Obtaining a suitable single crystal can be a significant challenge, especially for oils or amorphous solids. |
Experimental Data Comparison
Table 1: Representative ¹H NMR Data for Mosher's Ester Analysis of (R)-1-phenyl-3-buten-1-ol
The analysis relies on the difference in chemical shifts (Δδ = δS - δR) for protons near the stereocenter in the (S)-MTPA and (R)-MTPA esters.[2][3]
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1 (methine) | 5.95 | 5.98 | -0.03 |
| H-2 (methylene) | 2.55 | 2.45 | +0.10 |
| H-3 (vinyl) | 5.80 | 5.85 | -0.05 |
| H-4 (terminal vinyl) | 5.20 | 5.22 | -0.02 |
| Phenyl protons | 7.30-7.45 | 7.30-7.45 | ~0 |
| MTPA-OCH₃ | 3.54 | 3.58 | -0.04 |
Note: Positive Δδ values for protons on one side of the stereocenter and negative values on the other side allow for the assignment of the absolute configuration based on the accepted Mosher's method model.
Table 2: Representative Vibrational Circular Dichroism (VCD) Data for (R)-1-phenyl-3-buten-1-ol
The absolute configuration is determined by comparing the signs and relative intensities of the experimental VCD bands with those of the computationally predicted spectrum for one enantiomer.[4][5][6]
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) (for R-enantiomer) | Calculated VCD Sign (for R-enantiomer) |
| C-O stretch | 1080 | + | 1085 | + |
| C-H bend | 1250 | - | 1255 | - |
| C=C stretch | 1640 | + | 1642 | + |
| Phenyl C-H bend | 1495 | - | 1500 | - |
| O-H stretch | 3400 | + | 3410 | + |
Note: A good correlation between the experimental and calculated VCD signs confirms the absolute configuration of the sample.
Table 3: Representative Crystallographic Data for a Derivative of (R)-1-phenyl-3-buten-1-ol
To facilitate crystallization, the alcohol is often derivatized, for example, as a p-bromobenzoate ester.
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 10.25, 15.80, 8.50 |
| α, β, γ (°) | 90, 90, 90 |
| Flack parameter | 0.02(3) |
Note: A Flack parameter close to zero for a non-centrosymmetric space group provides a high-confidence assignment of the absolute configuration.
Experimental Protocols
Mosher's Ester Analysis
Objective: To determine the absolute configuration of this compound by comparing the ¹H NMR spectra of its (R)- and (S)-MTPA esters.
Materials:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
This compound (enantiomerically enriched)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous CDCl₃.
-
Add 5 µL of anhydrous pyridine.
-
Add a 1.2 molar equivalent of (S)-MTPA-Cl.
-
Cap the NMR tube and gently invert to mix. Let the reaction proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1, but use (R)-MTPA-Cl instead of (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum for each of the crude reaction mixtures.
-
Assign the proton signals for both diastereomeric esters. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the C2 stereocenter.
-
-
Data Interpretation:
-
Based on the established mnemonic for Mosher's method, the signs of the Δδ values are used to assign the absolute configuration of the original alcohol.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of this compound by comparing its experimental VCD spectrum with a theoretically calculated spectrum.
Materials:
-
This compound (enantiomerically pure)
-
Spectroscopic grade solvent (e.g., CCl₄ or CDCl₃)
-
VCD spectrometer
-
Computational chemistry software package (e.g., Gaussian)
Procedure:
-
Experimental Measurement:
-
Prepare a solution of this compound in the chosen solvent at a concentration of approximately 0.05 M.
-
Acquire the VCD and IR spectra of the sample according to the instrument's operating procedures.
-
Acquire a background spectrum of the pure solvent under the same conditions.
-
Subtract the solvent spectrum from the sample spectrum.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the (R)-enantiomer) of this compound using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G(d) basis set).
-
For each low-energy conformer, calculate the vibrational frequencies and the corresponding VCD and IR intensities.
-
Generate a Boltzmann-averaged predicted VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is (R).
-
If the signs are opposite, the absolute configuration is (S).
-
Single Crystal X-ray Crystallography
Objective: To directly determine the three-dimensional structure and absolute configuration of a crystalline derivative of this compound.
Materials:
-
This compound (enantiomerically pure)
-
A suitable derivatizing agent to promote crystallization (e.g., p-bromobenzoyl chloride)
-
A range of crystallization solvents (e.g., hexane, ethyl acetate, methanol)
-
Crystallization vials
-
Single crystal X-ray diffractometer
Procedure:
-
Derivatization:
-
React this compound with the chosen derivatizing agent to form a stable, crystalline derivative. Purify the derivative by chromatography or recrystallization.
-
-
Crystal Growth:
-
Employ various crystallization techniques to obtain a single crystal of suitable quality. Common methods include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion of a non-solvent into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
-
Data Collection:
-
Mount a suitable single crystal on the goniometer head of the diffractometer.
-
Collect the X-ray diffraction data at a controlled temperature (often 100 K).
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
Determine the absolute configuration by analyzing the anomalous scattering effects, typically by calculating the Flack parameter. A value close to 0 with a small standard uncertainty for a non-centrosymmetric structure confirms the assigned absolute configuration.
-
Workflow and Logic Diagrams
References
- 1. biotools.us [biotools.us]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Hypothetical Inter-tory Comparison for the Analysis of 6-Phenylhex-5-en-2-ol
Introduction
To ensure the reliability and consistency of analytical data across different facilities, inter-laboratory comparisons are essential. This guide presents a hypothetical inter-laboratory study for the quantitative analysis of 6-Phenylhex-5-en-2-ol, a significant compound in various research and development sectors. The study evaluates the performance of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The aim is to provide researchers, scientists, and drug development professionals with a comparative overview of these methods, supported by simulated experimental data.
Experimental Design
A central organizing body would prepare and distribute two sets of samples to five independent laboratories. The first set would contain a standard solution of this compound at a known concentration in methanol. The second set would consist of a simulated matrix (e.g., plasma or a formulation excipient) spiked with a known concentration of the analyte. Each laboratory would be instructed to analyze the samples using either a provided standardized protocol or their own in-house validated method for either GC-MS or HPLC-UV.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Standard gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 176, 158, 117).
-
-
Quantification: An external calibration curve would be generated using standard solutions of this compound of known concentrations.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol
-
Instrumentation: A standard HPLC system with a UV-Vis detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
-
Quantification: An external calibration curve would be constructed by analyzing a series of standard solutions with known concentrations of this compound.
Data Presentation
The following tables summarize the hypothetical quantitative data received from the participating laboratories.
Table 1: Analysis of Standard Solution (Expected Concentration: 10.00 µg/mL)
| Laboratory | Method | Measured Concentration (µg/mL) | Accuracy (%) |
| Lab 1 | GC-MS | 9.85 | 98.5 |
| Lab 2 | GC-MS | 10.12 | 101.2 |
| Lab 3 | HPLC-UV | 9.78 | 97.8 |
| Lab 4 | HPLC-UV | 10.25 | 102.5 |
| Lab 5 | GC-MS | 9.93 | 99.3 |
Table 2: Analysis of Spiked Matrix (Expected Concentration: 5.00 µg/mL)
| Laboratory | Method | Measured Concentration (µg/mL) | Recovery (%) |
| Lab 1 | GC-MS | 4.88 | 97.6 |
| Lab 2 | GC-MS | 5.09 | 101.8 |
| Lab 3 | HPLC-UV | 4.75 | 95.0 |
| Lab 4 | HPLC-UV | 5.15 | 103.0 |
| Lab 5 | GC-MS | 4.95 | 99.0 |
Table 3: Method Performance Characteristics
| Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | 0.1 ng/mL | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5.0 ng/mL |
| Precision (RSD%) | < 3% | < 5% |
Visualizations
Caption: Workflow of the inter-laboratory comparison study.
Caption: Logical relationship of the analytical comparison.
References
A Comparative Cost-Benefit Analysis of Synthetic Strategies for 6-Phenylhex-5-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic strategies for the preparation of 6-phenylhex-5-en-2-ol, a valuable intermediate in organic synthesis. The analysis focuses on a direct Grignard addition approach versus a two-step method involving a Claisen-Schmidt condensation followed by a Grignard reaction. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as overall yield, cost-effectiveness, and procedural simplicity.
Strategy A: Direct 1,2-Addition of Phenylmagnesium Bromide to 5-Hexen-2-one
This single-step approach involves the direct addition of a Grignard reagent to an α,β-unsaturated ketone. While theoretically straightforward, this method faces significant challenges regarding selectivity.
Experimental Protocol
Reaction Scheme:
However, a significant drawback of this strategy is the potential for competing 1,4-conjugate addition, which would lead to the formation of 5-phenylhexan-2-one as a major byproduct. Studies on similar systems, such as the reaction of phenylmagnesium bromide with 3-hexen-2-one, have reported the formation of a nearly 1:1 mixture of the 1,2- and 1,4-addition products.[1] This lack of regioselectivity would necessitate a challenging and potentially costly chromatographic separation, significantly impacting the overall efficiency and cost-effectiveness of this route.
Cost and Yield Analysis (Projected)
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Cost (USD) |
| 5-Hexen-2-one | 98.14 | 0.847 | 9.81 g (0.1 mol) | 51.30 (for 5g) |
| Phenylmagnesium bromide (3M in ether) | 181.31 | - | 33.3 mL (0.1 mol) | 87.80 (for 100mL) |
| Diethyl ether (anhydrous) | 74.12 | 0.713 | ~200 mL | ~20.00 |
| Hydrochloric acid (conc.) | 36.46 | 1.18 | ~50 mL | ~5.00 |
| Magnesium sulfate | 120.37 | - | ~20 g | ~1.00 |
| Estimated Total Cost | ~165.10 | |||
| Projected Yield | <50% (of desired product) |
Note: Costs are estimates based on current market prices and may vary.
Strategy B: Two-Step Synthesis via Claisen-Schmidt Condensation and Grignard Addition
This strategy involves the initial synthesis of 4-phenylbut-3-en-2-one (benzalacetone) through a Claisen-Schmidt condensation, followed by the 1,2-addition of methylmagnesium bromide to the ketone.
Experimental Protocol
Step 1: Synthesis of 4-Phenylbut-3-en-2-one (Benzalacetone)
This procedure is adapted from a well-established protocol with high yields.[2]
-
In a flask equipped with a mechanical stirrer, combine 800 mL (11.0 moles) of acetone, 400 mL (4.0 moles) of freshly distilled benzaldehyde, and 400 mL of water.
-
Slowly add 100 mL of a 10% aqueous sodium hydroxide solution while maintaining the temperature between 25-31°C with a water bath.
-
Stir the mixture for 2.25 hours at room temperature.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with benzene.
-
Combine the organic phases, wash with water, and remove the benzene by distillation.
-
Distill the residue under reduced pressure to obtain pure benzalacetone.
Step 2: Synthesis of this compound
The following is a general procedure for the Grignard addition of methylmagnesium bromide to an α,β-unsaturated ketone.
-
In a flame-dried, three-necked flask under an inert atmosphere, place a solution of 4-phenylbut-3-en-2-one (0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide (0.11 mol, 3.0 M solution in diethyl ether) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Cost and Yield Analysis
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Cost (USD) |
| Step 1 | ||||
| Benzaldehyde | 106.12 | 1.044 | 417.6 g (4.0 mol) | ~40.00 |
| Acetone | 58.08 | 0.791 | 632.8 g (11.0 mol) | ~15.00 |
| Sodium hydroxide | 40.00 | - | 10 g | 9.81 (for 100g) |
| Hydrochloric acid (conc.) | 36.46 | 1.18 | ~50 mL | ~5.00 |
| Step 2 | ||||
| 4-Phenylbut-3-en-2-one | 146.19 | - | 14.6 g (0.1 mol) | (Synthesized in Step 1) |
| Methylmagnesium bromide (3M in ether) | 119.26 | - | 36.7 mL (0.11 mol) | 112.00 (for 100mL) |
| Diethyl ether (anhydrous) | 74.12 | 0.713 | ~300 mL | ~30.00 |
| Magnesium sulfate | 120.37 | - | ~20 g | ~1.00 |
| Estimated Total Cost | ~212.81 | |||
| Overall Yield | ~85% |
Note: Costs are estimates based on current market prices and may vary. The cost for Step 1 is calculated for the bulk synthesis, and the cost for Step 2 is for a 0.1 mol scale reaction using the product from Step 1.
Comparison and Conclusion
| Feature | Strategy A: Direct Grignard Addition | Strategy B: Two-Step Synthesis |
| Number of Steps | 1 | 2 |
| Overall Yield | < 50% (Projected) | ~85% (Reported high yield for Step 1, projected high yield for Step 2) |
| Purity of Crude Product | Low (mixture of 1,2- and 1,4-adducts) | High |
| Purification | Difficult (Chromatography required to separate isomers) | Simpler (Distillation for Step 1, Chromatography for Step 2) |
| Estimated Cost per mole | High (due to low yield and purification) | Lower (due to high overall yield) |
| Scalability | Poor | Good |
Recommendation:
Based on this analysis, Strategy B is the highly recommended synthetic route for the preparation of this compound. Despite being a two-step process, the significantly higher overall yield, greater product purity, and more straightforward purification make it a more efficient and cost-effective approach. The Claisen-Schmidt condensation is a robust and high-yielding reaction, and the subsequent Grignard addition of methylmagnesium bromide to the resulting α,β-unsaturated ketone is expected to proceed with high 1,2-selectivity.
Strategy A, while appearing simpler as a single-step reaction, is severely hampered by the lack of regioselectivity. The formation of a significant amount of the 1,4-addition byproduct would lead to a low yield of the desired product and necessitate a costly and time-consuming purification process, making it an impractical choice for efficient synthesis.
Visualization of Cost-Benefit Analysis Workflow
Caption: Logical workflow for the cost-benefit analysis of the two synthetic strategies.
References
"benchmarking the performance of 6-Phenylhex-5-en-2-ol as a chiral auxiliary"
Benchmarking Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is paramount in asymmetric synthesis to achieve high stereoselectivity and overall yield. While a multitude of chiral auxiliaries have been developed and successfully implemented, the exploration of novel scaffolds continues to be of significant interest. This guide provides a framework for benchmarking the performance of chiral auxiliaries, with a focus on the hypothetical evaluation of 6-Phenylhex-5-en-2-ol, and compares it against established auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Enders' RAMP/SAMP hydrazones.
Introduction to this compound as a Potential Chiral Auxiliary
Currently, there is a lack of published data on the application of this compound as a chiral auxiliary in asymmetric synthesis. However, its structure, featuring a stereogenic center and a phenyl group that could influence facial selectivity through steric hindrance or π-stacking interactions, makes it a candidate for investigation. To benchmark its performance, one would need to conduct a series of well-defined experiments and compare the results against established and reliable chiral auxiliaries.
Comparative Performance of Established Chiral Auxiliaries
The following tables summarize the typical performance of widely used chiral auxiliaries in key asymmetric transformations. These values serve as a benchmark for evaluating new candidates like this compound.
Table 1: Diastereoselective Alkylation of Enolates
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Benzyl bromide | >99% | 85-95% | [1][2] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | Methyl iodide | >98% | 90-98% | [3][4] |
| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Iodomethane | >95% | 85-95% | [5][6] |
Table 2: Diastereoselective Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Isobutyraldehyde | >99% (syn) | 80-90% | [7][8] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | Benzaldehyde | >98% (syn) | 85-95% | [9][10] |
| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Pivalaldehyde | >96% (anti) | 70-85% | [5][11] |
Experimental Protocols for Benchmarking
To evaluate this compound, a researcher would first need to attach it to a prochiral substrate, perform the asymmetric reaction, and then cleave the auxiliary to determine the stereochemical outcome and yield.
Protocol 1: Attachment of the Chiral Auxiliary (Acylation)
This protocol describes the acylation of a chiral auxiliary, a necessary first step to form the substrate for subsequent asymmetric reactions.
-
Dissolve the Chiral Auxiliary: Dissolve the chiral auxiliary (e.g., this compound) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Add Base: Add a suitable base (e.g., triethylamine or DMAP) to the solution.[12]
-
Acylation: Cool the solution to 0 °C and slowly add the desired acyl chloride or anhydride (e.g., propionyl chloride).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-acyl derivative by column chromatography.
Protocol 2: Diastereoselective Alkylation
This procedure outlines a general method for the alkylation of an enolate derived from an N-acyl chiral auxiliary.
-
Enolate Formation: Dissolve the N-acyl derivative in anhydrous THF under an argon atmosphere and cool to -78 °C.[13]
-
Base Addition: Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form the enolate.[13]
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide) and stir at -78 °C for several hours.
-
Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification and Analysis: Purify the product by column chromatography. Determine the diastereomeric ratio by NMR spectroscopy or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired chiral product.
-
Hydrolysis: Dissolve the alkylated product in a mixture of THF and water.[14]
-
Reagent Addition: Cool the solution to 0 °C and add lithium hydroxide (LiOH) followed by an excess of hydrogen peroxide (H₂O₂).[14]
-
Reaction: Stir the reaction at 0 °C for 1-2 hours.
-
Quenching and Extraction: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture and extract the carboxylic acid product with an organic solvent.
-
Purification and Analysis: Purify the carboxylic acid and determine the enantiomeric excess (e.e.) by chiral HPLC or by converting the acid to a chiral ester and analyzing by NMR. The recovered chiral auxiliary can also be purified for reuse.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between different stages of the benchmarking process.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 3. Camphorsultam - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.mit.edu [web.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 6-Phenylhex-5-en-2-ol: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
[City, State] – To ensure the safety of laboratory personnel and compliance with environmental regulations, it is critical to follow precise disposal procedures for all chemical waste. This guide provides detailed, step-by-step instructions for the proper disposal of 6-Phenylhex-5-en-2-ol, a common reagent in research and development settings. Adherence to these protocols is essential for minimizing risks and fostering a safe, sustainable laboratory environment.
I. Understanding the Hazards
A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound was not identified during the creation of this guide, information from structurally similar compounds suggests that it should be treated as a potentially flammable and hazardous organic chemical.
General Hazard Profile (Based on Analogous Compounds):
| Hazard Classification | Potential Effects |
| Physical Hazards | Combustible liquid. Vapors may form explosive mixtures with air. |
| Health Hazards | May be harmful if swallowed, inhaled, or in contact with skin. Can cause skin, eye, and respiratory irritation. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[1][2] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
III. Segregation and Collection of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be labeled "Hazardous Waste," with the full chemical name and a description of its hazards (e.g., "Flammable Organic Liquid").
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[3]
-
Container Management: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and cool secondary containment area away from sources of ignition.
IV. Step-by-Step Disposal Procedure
The following workflow outlines the necessary steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
V. Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate risks.
Small Spills (in a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area and prevent entry.
-
Notify: Alert your institution's EHS department and follow their emergency procedures.
VI. Regulatory Compliance
All chemical waste disposal must be conducted in accordance with local, state, and federal regulations. It is the responsibility of the researcher and their institution to be aware of and comply with these regulations. Always consult your institution's EHS department for specific guidance and to arrange for the pickup and disposal of chemical waste by a licensed hazardous waste contractor. Dispose of contents and container to an approved waste disposal plant.[3]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
